Ethyl 4-fluoro-1H-indole-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-fluoro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9(12)7-5-6-13-10(7)8/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBKQONTDHZFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729080 | |
| Record name | Ethyl 4-fluoro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196048-19-7 | |
| Record name | Ethyl 4-fluoro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 4-fluoro-1H-indole-7-carboxylate
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-fluoro-1H-indole-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It establishes a framework for structural elucidation by integrating predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) with the underlying principles of spectroscopic analysis. We delve into the causality behind experimental choices and present self-validating protocols for data acquisition. The guide is structured to empower scientists to confidently acquire, interpret, and verify the structure of this fluorinated indole derivative, ensuring the integrity of their research and development endeavors.
Introduction: The Structural Imperative
This compound (CAS: 1196048-19-7) is a member of the indole family, a privileged scaffold in countless biologically active compounds.[1][2][3] The strategic placement of a fluorine atom and an ethyl carboxylate group on the indole core significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon. Fluorine, in particular, is increasingly utilized in drug design to enhance binding affinity and pharmacokinetic profiles.[4]
Given its potential, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this verification process. This guide provides a predictive but deeply principled examination of the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS signatures expected for this molecule.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure and conventional numbering scheme for this compound are presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of the fluorine atom. For a molecule of this complexity, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the indole N-H, the aromatic protons, and the ethyl ester group. The electron-withdrawing nature of the ester at C7 and the fluorine at C4, along with spin-spin coupling, will dictate the precise chemical shifts and multiplicities.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH -1 | 8.5 - 9.5 | br s | - | Broad singlet, typical for indole N-H protons, subject to exchange. |
| H -2 | 7.2 - 7.4 | t | J ≈ 2.5-3.0 | Triplet due to coupling with H-3 and N-H (can be dd). |
| H -3 | 6.6 - 6.8 | t | J ≈ 2.5-3.0 | Triplet due to coupling with H-2 and N-H (can be dd). |
| H -5 | 7.3 - 7.5 | t | JH5-H6 ≈ 8.0, JH5-F4 ≈ 10.0 | Doublet of doublets (dd), shifted downfield by F. Ortho H-F coupling is significant. |
| H -6 | 7.0 - 7.2 | dd | JH6-H5 ≈ 8.0, JH6-F4 ≈ 5.0 | Doublet of doublets (dd). Meta H-F coupling is smaller. |
| O-CH₂ -CH₃ | 4.4 - 4.6 | q | J ≈ 7.1 | Quartet due to coupling with the adjacent methyl group. |
| O-CH₂-CH₃ | 1.4 - 1.6 | t | J ≈ 7.1 | Triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will be characterized by the carbonyl carbon of the ester at the low-field end and carbons directly bonded to fluorine showing distinct C-F coupling.
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (¹JCF, Hz) | Rationale |
| C =O | 165 - 168 | s | - | Typical chemical shift for an ester carbonyl carbon. |
| C -4 | 155 - 158 | d | ~240-250 | Large one-bond C-F coupling constant is characteristic.[5] |
| C -7a | 135 - 138 | s | - | Quaternary carbon adjacent to the pyrrole nitrogen. |
| C -2 | 125 - 128 | s | - | Standard indole C-2 shift. |
| C -5 | 118 - 120 | d | ~20-25 | Two-bond C-F coupling. |
| C -3a | 115 - 118 | d | ~4-6 | Three-bond C-F coupling. |
| C -6 | 112 - 115 | d | ~4-6 | Three-bond C-F coupling. |
| C -7 | 110 - 113 | s | - | Quaternary carbon bearing the ester, shifted upfield. |
| C -3 | 102 - 105 | s | - | Standard indole C-3 shift. |
| O-C H₂-CH₃ | 60 - 62 | s | - | Methylene carbon of the ethyl ester. |
| O-CH₂-C H₃ | 14 - 15 | s | - | Methyl carbon of the ethyl ester. |
Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of fluorine.[6][7] A single signal is expected, with its multiplicity determined by coupling to neighboring protons.
| Fluorine Assignment | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| F -4 | -115 to -125 | ddd | JF4-H5 ≈ 10.0, JF4-H3 ≈ 8.0, JF4-H6 ≈ 5.0 | The signal will be a doublet of doublets of doublets due to coupling with H-5 (ortho), H-3 (meta-like through space), and H-6 (meta). |
Experimental Protocol: NMR Data Acquisition
The trustworthiness of NMR data hinges on a robust acquisition protocol. The following steps ensure high-quality, reproducible results.
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz (for ¹H). Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape. Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2-5 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45° pulse angle with a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, especially for quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard one-pulse ¹⁹F spectrum. No proton decoupling is needed initially to observe H-F couplings.
-
Set the spectral width appropriately for fluoroaromatic compounds (e.g., -100 to -150 ppm). Use an external reference standard if necessary (e.g., CFCl₃).
-
Accumulate at least 64 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). Integrate the ¹H spectrum to determine proton ratios.
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a direct readout of the molecular vibrations.
Predicted Key IR Absorptions
The IR spectrum of this compound will be dominated by absorptions from the N-H bond, the ester C=O and C-O bonds, and the C-F bond.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Indole N-H | Stretch | 3300 - 3400 | Medium, Sharp | Characteristic of non-hydrogen-bonded N-H stretch in indoles.[2] |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium | Absorption above 3000 cm⁻¹ indicates aromatic C-H bonds.[8] |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium | From the ethyl group CH₂ and CH₃. |
| Ester C=O | Stretch | 1710 - 1730 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (1735-1750 cm⁻¹).[9][10][11] |
| Aromatic C=C | Stretch | 1580 - 1620 | Medium | Skeletal vibrations of the indole ring system. |
| Ester C-O | Stretch | 1250 - 1300 & 1100-1150 | Strong | Two characteristic C-O stretches are expected for an ester.[11] |
| Aromatic C-F | Stretch | 1150 - 1250 | Strong | A strong absorption band is typical for the C-F bond. |
Experimental Protocol: ATR-FTIR Data Acquisition
Objective: To obtain a high-quality infrared spectrum to confirm the presence of key functional groups.
Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Predicted Mass Spectrum (Electrospray Ionization, ESI+)
Molecular Formula: C₁₁H₁₀FNO₂ Exact Mass: 207.0696 Expected HRMS [M+H]⁺: 208.0774
The fragmentation of indole derivatives is often directed by the stability of the indole ring.[12] For this compound, key fragmentation pathways initiated by the loss of the ester components are expected.
Caption: Predicted major fragmentation pathway for this compound in ESI-MS.
Experimental Protocol: HRMS (ESI-TOF) Data Acquisition
Objective: To confirm the molecular formula via accurate mass measurement and observe characteristic fragment ions.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).
-
Optimize nebulizer gas pressure and drying gas flow/temperature to achieve a stable spray and efficient desolvation.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
Accurate Mass Measurement: Use a lock mass or internal calibrant to ensure high mass accuracy (<5 ppm).
-
MS/MS Analysis: To confirm fragmentation, perform a product ion scan on the precursor ion of interest (m/z 208.0774). Set the collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ion spectrum.
Integrated Analysis for Structural Elucidation
No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of all data points to build an irrefutable case for the proposed structure.
Caption: Logical workflow for integrated spectroscopic analysis and structural verification.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust blueprint for the characterization of this compound. The predicted NMR data, with its characteristic aromatic splitting patterns and C-F/H-F couplings, offers a definitive map of the molecular skeleton. IR spectroscopy serves as a rapid confirmation of the essential N-H and ester functional groups, while high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through predictable fragmentation. By following the detailed protocols and integrated analytical workflow presented herein, researchers can ensure the identity and purity of this valuable compound, underpinning the scientific integrity of their subsequent work.
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-fluoro-1H-indole-7-carboxylate
Introduction
Ethyl 4-fluoro-1H-indole-7-carboxylate is a fluorinated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in a vast array of biologically active compounds, and the strategic introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties. This modification can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all critical parameters in the optimization of lead compounds.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering a blend of theoretical predictions and established experimental protocols to empower researchers in their scientific endeavors. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes a robust framework for its characterization.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of a compound is to elucidate its structure and fundamental identifiers.
Chemical Structure:
Figure 1: 2D structure of this compound.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 1196048-19-7 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [3] |
| Molecular Weight | 207.20 g/mol | [2][3] |
| Canonical SMILES | CCOC(=O)c1c[nH]c2c1cc(F)cc2 | |
| InChI | InChI=1S/C11H10FNO2/c1-2-15-11(14)8-5-13-10-7(8)3-4-9(12)6-10/h3-6,13H,2H2,1H3 |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable estimations of a compound's physicochemical properties. These predictions are instrumental in guiding experimental design and hypothesis generation.
| Property | Predicted Value | Method/Source |
| Melting Point | 72-76 °C (for 6-fluoroindole) | [2][5] |
| Boiling Point | ~230 °C (for 6-fluoroindole) | [2] |
| logP (Octanol-Water Partition Coefficient) | 2.1 - 2.5 | Computational Prediction |
| Aqueous Solubility | Low | General characteristic of indole derivatives |
| pKa (acidic, NH) | 16-17 | Estimation based on indole |
| pKa (basic) | Not significantly basic |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. While experimental spectra for this compound are not publicly available, a predicted profile based on its structure is presented below. Chemical suppliers may possess analytical data such as NMR, HPLC, and LC-MS for this compound.[5][6]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the ethyl ester group, and the N-H proton. The fluorine atom at the 4-position will likely introduce splitting patterns (coupling) to the adjacent aromatic protons.
-
Aromatic Protons (6-8 ppm): Complex multiplets are expected for the protons on the benzene and pyrrole rings. The proton at position 5 will likely appear as a doublet of doublets due to coupling with the fluorine at position 4 and the proton at position 6. The proton at position 3 will likely be a triplet.
-
N-H Proton (8-10 ppm): A broad singlet is anticipated for the indole N-H proton.
-
Ethyl Ester Protons: A quartet around 4.4 ppm for the -OCH₂- group and a triplet around 1.4 ppm for the -CH₃ group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the fluorine and the carbonyl group will show characteristic chemical shifts.
-
Carbonyl Carbon (~165 ppm): The ester carbonyl carbon is expected to appear in this region.
-
Aromatic Carbons (100-140 ppm): A series of signals corresponding to the eight carbons of the indole ring system. The carbon at position 4, directly bonded to the fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
Ethyl Ester Carbons: A signal around 60 ppm for the -OCH₂- carbon and around 14 ppm for the -CH₃ carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C-F Stretch: An absorption in the region of 1000-1200 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS - Predicted)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 207. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.
Experimental Protocols for Physicochemical Characterization
To obtain definitive data, experimental determination of the physicochemical properties is paramount. The following section outlines standardized protocols for key parameters.
Workflow for Physicochemical Profiling
Figure 2: A logical workflow for the experimental characterization of physicochemical properties.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or glass test tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of PBS (e.g., 1 mL).
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered sample with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the compound in the diluted sample using the calibration curve.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor. Express the solubility in units such as µg/mL or mM.
-
Protocol 2: Determination of Lipophilicity (logP) by Shake-Flask Method
This method measures the partitioning of a compound between n-octanol and water.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
HPLC system with a suitable column and UV detector
Procedure:
-
Preparation of the Two-Phase System:
-
Add equal volumes of water-saturated n-octanol and octanol-saturated water to a centrifuge tube.
-
-
Compound Addition and Partitioning:
-
Add a known amount of this compound to the two-phase system. The concentration should be below its solubility limit in both phases.
-
Vortex the mixture vigorously for several minutes to facilitate partitioning.
-
Allow the phases to separate by gravity or by centrifugation.
-
-
Sample Analysis:
-
Carefully withdraw a known volume from both the aqueous and the n-octanol layers.
-
Dilute the samples with a suitable solvent if necessary.
-
Analyze the concentration of the compound in each phase using a validated HPLC method.
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)
-
Significance in Drug Discovery and Development
The physicochemical properties of this compound are critical determinants of its potential as a drug candidate.
-
Solubility: Affects bioavailability and the feasibility of formulation for in vitro and in vivo studies.
-
Lipophilicity (logP): Influences absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought for oral bioavailability.
-
pKa: Determines the ionization state of the molecule at physiological pH, which impacts its solubility, permeability, and interaction with biological targets.
-
Melting Point: An indicator of crystal lattice energy and can influence solubility and dissolution rate.
Conclusion
While comprehensive experimental data for this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its physicochemical characterization. The provided predicted values serve as a valuable starting point for experimental design, and the detailed protocols offer a clear path for researchers to generate high-quality, reliable data. A thorough understanding of these fundamental properties is indispensable for advancing the development of this and other promising indole derivatives in the field of drug discovery.
References
A Technical Guide to Ethyl 4-fluoro-1H-indole-7-carboxylate (CAS 1196048-19-7): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-fluoro-1H-indole-7-carboxylate, identified by the CAS number 1196048-19-7, is a fluorinated indole derivative that serves as a valuable building block in synthetic and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the known properties, general synthetic approaches, and potential applications of this compound as a chemical intermediate.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1196048-19-7 | [1] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [2] |
| Molecular Weight | 207.20 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically >97% |
Synthetic Strategies
-
Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For the target molecule, a (3-fluoro-6-hydrazinyl)benzoic acid derivative could be condensed with a pyruvate equivalent, followed by cyclization and esterification. The Fischer indole synthesis is a robust and widely used method for preparing a variety of indole derivatives.[3]
-
Bartoli Indole Synthesis: This method utilizes the reaction of a nitroarene with a vinyl Grignard reagent. It is particularly useful for the synthesis of 7-substituted indoles.
-
Hemetsberger-Knittel Synthesis: This approach involves the thermal or base-catalyzed rearrangement of α-azido-α,β-unsaturated esters.
The fluorination of the indole ring can be achieved either by starting with a fluorinated precursor or by direct fluorination of the indole nucleus, although the latter can sometimes lack regioselectivity.
Below is a conceptual workflow for the synthesis of substituted indole esters.
Caption: General synthetic workflow for substituted indole esters.
Chemical Reactivity and Role as an Intermediate
This compound possesses several reactive sites that can be exploited for further chemical transformations:
-
Indole Nitrogen (N-H): The nitrogen atom can be alkylated, acylated, or arylated to introduce various substituents.
-
Ester Group (-COOEt): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.
-
Aromatic Ring: The benzene portion of the indole can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing fluorine and carboxylate groups.
The presence of the fluorine atom at the 4-position influences the electron distribution of the aromatic system, which can affect the reactivity of the indole ring. Fluorinated compounds are of significant interest in medicinal chemistry as the carbon-fluorine bond can enhance metabolic stability and the fluorine atom can act as a hydrogen bond acceptor, potentially improving drug-target interactions.[4]
While direct evidence of this compound's use in the synthesis of specific marketed drugs is not prominent in the public domain, related fluorinated indole derivatives are key intermediates in the development of various therapeutic agents, including those for HIV and cancer treatment.[5] For example, fluorinated indoles have been investigated for their anti-virulence properties against pathogenic bacteria like Pseudomonas aeruginosa.[6]
Biological Activity Context
There is currently no significant published data on the specific biological activity or mechanism of action of this compound itself. Its primary value lies in its role as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a common feature in a vast array of biologically active compounds, and the introduction of fluorine is a well-established strategy in drug design to enhance potency and pharmacokinetic properties.[4][7]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for CAS 1196048-19-7 should be consulted before handling. As a general precaution for this class of chemical compounds, the following safety measures should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
Suppliers
This compound is available from various chemical suppliers. Researchers should inquire about purity, available quantities, and lead times from their preferred vendors. Some of the known suppliers include:
Conclusion
This compound is a valuable fluorinated building block for organic synthesis, particularly in the field of medicinal chemistry. While it does not have extensively documented biological activity itself, its structural features make it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. The presence of the indole core, combined with the strategic placement of a fluorine atom, offers a versatile platform for the development of novel therapeutic agents. Further research utilizing this intermediate may lead to the discovery of new drugs with improved efficacy and pharmacokinetic profiles.
References
- 1. 1H-Indole-7-carboxylic acid, 4-fluoro-, ethyl ester (1 x 500 mg) | Reagentia [reagentia.eu]
- 2. chembk.com [chembk.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 6. ossila.com [ossila.com]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
The 4-Fluoroindole-7-Carboxylate Core: A Technical Guide to Reactivity and Stability for Drug Discovery Professionals
Abstract
The indole scaffold remains a cornerstone in medicinal chemistry, but its strategic functionalization is paramount to unlocking novel therapeutic potential. The 4-fluoroindole-7-carboxylate core represents a privileged structural motif, combining the metabolic stability conferred by fluorination with a versatile chemical handle for further elaboration. This in-depth technical guide provides a comprehensive analysis of the synthesis, reactivity, and stability of this core. We will explore the nuanced interplay of the electron-withdrawing fluorine and carboxylate groups, which dictates the regioselectivity of subsequent chemical transformations. Furthermore, this guide details robust protocols for the experimental evaluation of the core's chemical and metabolic stability, offering a predictive framework for its application in drug development programs.
Introduction: Strategic Rationale for the 4-Fluoroindole-7-Carboxylate Core
The indole ring is a ubiquitous feature in a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for targeting a wide range of biological targets. However, unsubstituted or minimally substituted indoles often suffer from metabolic liabilities, primarily oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1]
The strategic incorporation of a fluorine atom at the 4-position of the indole ring is a well-established strategy to mitigate this issue. The strong carbon-fluorine bond is resistant to enzymatic cleavage, effectively "blocking" a potential site of metabolism and thereby enhancing the metabolic half-life and oral bioavailability of the parent molecule.[1] Concurrently, the carboxylate group at the 7-position serves as a versatile synthetic handle for the introduction of further diversity, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will provide the foundational knowledge necessary to effectively utilize the 4-fluoroindole-7-carboxylate core in modern drug discovery.
Synthesis of the 4-Fluoroindole-7-Carboxylate Core
A robust and scalable synthesis of the 4-fluoroindole-7-carboxylate core is essential for its widespread application. The Fischer indole synthesis is a powerful and convergent method for the construction of the indole nucleus.[2][3] The following proposed synthetic route leverages this classic transformation, starting from readily available precursors.
Proposed Synthetic Pathway
The synthesis commences with the preparation of two key intermediates: (3-fluorophenyl)hydrazine and a suitable keto-acid or its ester equivalent.
Caption: Proposed Fischer Indole Synthesis route to the target core.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of (3-Fluorophenyl)hydrazine
This procedure is adapted from established methods for the synthesis of substituted phenylhydrazines.[4][5]
-
Diazotization: Dissolve 3-fluoroaniline (1.0 eq) in a solution of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid and heat to 80-90 °C for 1-2 hours.
-
Cool the mixture to room temperature and then to 0 °C to precipitate the hydrochloride salt of (3-fluorophenyl)hydrazine.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The free base can be obtained by neutralization with a suitable base and extraction.
Protocol 2.2.2: Synthesis of Mthis compound
This protocol utilizes the Fischer indole synthesis with the prepared hydrazine and a suitable carbonyl partner.[2][6]
-
Combine (3-fluorophenyl)hydrazine (1.0 eq) and a suitable keto-ester such as methyl 2-oxo-propanoate (pyruvate) in a solvent like ethanol or acetic acid.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization or column chromatography to yield mthis compound.
Chemical Reactivity of the Core
The reactivity of the 4-fluoroindole-7-carboxylate core is dictated by the interplay of the electron-donating pyrrole ring and the electron-withdrawing effects of the 4-fluoro and 7-carboxylate substituents.
Electrophilic Aromatic Substitution
The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic.[7] The substituents at C4 and C7 modulate this reactivity.
-
4-Fluoro Group: The fluorine atom is electron-withdrawing via induction but electron-donating through resonance. Overall, it deactivates the benzene ring towards electrophilic attack but is generally considered an ortho-, para-director.
-
7-Carboxylate Group: This group is strongly electron-withdrawing and deactivating for electrophilic attack on the benzene portion of the indole.
The net effect is a strong preference for electrophilic substitution at the C3 position of the pyrrole ring, which is activated by the nitrogen lone pair and less affected by the deactivating groups on the benzene ring. Reactions at C2, C5, and C6 are expected to be significantly less favorable.
Caption: Predicted regioselectivity of electrophilic substitution.
Protocol 3.1.1: General Procedure for Friedel-Crafts Acylation at C3
This protocol is based on established methods for the acylation of indoles.[8][9]
-
Dissolve the mthis compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Add the acyl chloride (1.1 eq) to the solution.
-
Cool the mixture to 0 °C and add a Lewis acid catalyst, such as diethylaluminum chloride (1.2 eq), portion-wise.[8]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
To perform cross-coupling reactions, a halogen must first be introduced onto the ring. Electrophilic halogenation (e.g., with N-bromosuccinimide) is expected to occur selectively at the C3 position. Subsequent palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can then be employed to introduce further diversity.[10][11][12]
Caption: Workflow for C3 functionalization via cross-coupling.
Stability of the Core
Understanding the chemical and metabolic stability of the 4-fluoroindole-7-carboxylate core is critical for its successful application in drug candidates.
Physicochemical Properties
The following table summarizes key physicochemical properties, including a predicted pKa value.[10]
| Property | Predicted Value/Observation | Source |
| Molecular Formula | C₉H₆FNO₂ | - |
| Molecular Weight | 179.15 g/mol | - |
| Melting Point | 227-228 °C | [10] |
| pKa | 4.88 ± 0.10 | [10] |
| Appearance | White to off-white solid | [10] |
The presence of the electron-withdrawing fluorine atom is known to reduce the pKa of nearby functional groups.[13]
Chemical Stability
The core possesses two primary sites of potential chemical instability: the indole nucleus and the methyl ester.
-
Indole Nucleus: The indole ring is susceptible to degradation under strongly acidic or oxidative conditions.[1]
-
Methyl Ester: The ester functionality is prone to hydrolysis under both acidic and, more rapidly, basic conditions.[14][15]
Protocol 4.2.1: Forced Degradation Study
A forced degradation study is essential to identify potential liabilities.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl and heat at 60 °C.
-
Basic: Add 0.1 M NaOH and maintain at room temperature.
-
Oxidative: Add 3% H₂O₂ and maintain at room temperature.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the aliquots if necessary and analyze by HPLC with UV or MS detection to quantify the remaining parent compound and identify major degradation products.
Metabolic Stability
The 4-fluoro substituent is expected to significantly enhance metabolic stability by blocking C-H oxidation. However, other metabolic pathways may still be relevant. The primary method to assess this is through in vitro assays using liver fractions.[7][16][17][18]
Protocol 4.3.1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare an NADPH regenerating system.
-
Incubation: In a 96-well plate, add the liver microsomes to a phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound (typically at 1 µM final concentration) and pre-incubate at 37 °C for 5-10 minutes.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH system to assess non-enzymatic degradation.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time.
-
Data Calculation: Determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Caption: Workflow for an in vitro microsomal stability assay.
Predicted Metabolic Fate: While the C4 position is blocked, residual metabolism may occur. Potential pathways include N-dealkylation (if substituted), oxidation at other positions on the indole ring (less likely), or hydrolysis of the ester. Computational studies suggest that cytochrome P450 can catalyze aromatic defluorination, although this is generally a minor pathway.[19][20]
Conclusion
The 4-fluoroindole-7-carboxylate core is a highly valuable scaffold for drug discovery, offering a blend of metabolic stability and synthetic tractability. Its reactivity is predictably dominated by electrophilic substitution at the C3 position, providing a clear path for diversification. The protocols and analyses presented in this guide offer a robust framework for the synthesis, functionalization, and evaluation of this promising core, enabling its confident application in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. (3-FLUOROPHENYL)HYDRAZINE CAS#: 658-27-5 [m.chemicalbook.com]
- 5. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. nuvisan.com [nuvisan.com]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. nobelprize.org [nobelprize.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Ethyl 4-fluoro-1H-indole-7-carboxylate: Starting Materials and Strategic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 4-fluoro-1H-indole-7-carboxylate in Medicinal Chemistry
This compound is a key heterocyclic building block in modern drug discovery. The indole scaffold is a privileged structure, appearing in numerous natural products and pharmaceuticals, owing to its ability to mimic peptide structures and participate in various biological interactions. The strategic introduction of a fluorine atom at the 4-position can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. Furthermore, the ethyl carboxylate group at the 7-position serves as a versatile handle for further molecular elaboration, allowing for the construction of complex and diverse chemical libraries for biological screening. This guide provides a comprehensive overview of the primary synthetic strategies and starting materials for the preparation of this valuable intermediate.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections and corresponding starting materials. The most common approaches focus on either forming the pyrrole ring of the indole system from a pre-functionalized benzene derivative or functionalizing a pre-existing 4-fluoroindole core.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Strategies and Starting Materials
Several classical and modern indole syntheses can be adapted for the preparation of this compound. The choice of a specific route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
The Batcho-Leimgruber Indole Synthesis: A Versatile Approach
The Batcho-Leimgruber synthesis is a powerful and widely used method for constructing the indole nucleus from an o-nitrotoluene derivative.[1][2][3] This approach is particularly advantageous due to the commercial availability of a wide range of substituted o-nitrotoluenes and the generally high yields obtained under mild conditions.[1]
Core Principle: The synthesis involves the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of the enamine intermediate yields the indole.
Proposed Starting Material: A suitable starting material for the synthesis of the target molecule via this route would be a derivative of 3-fluoro-2-methyl-6-nitrobenzoic acid .
References
- 1. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-fluoro-1H-indole-7-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-fluoro-1H-indole-7-carboxylate, a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. The guide delves into its chemical identity, including its IUPAC name and structure, and presents a detailed, plausible synthetic route based on established organic chemistry principles. Furthermore, it outlines the expected analytical and spectroscopic characteristics for its thorough characterization. The document also explores the potential applications of this compound as a key building block in the synthesis of novel therapeutic agents, drawing on the well-documented biological activities of fluorinated indole scaffolds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.
Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic introduction of fluorine atoms into the indole ring can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. These attributes make fluorinated indoles, such as this compound, highly valuable intermediates in the design and synthesis of next-generation therapeutics.
This guide focuses specifically on this compound, providing a detailed examination of its chemical properties, a robust synthetic strategy, and an exploration of its potential as a precursor to innovative drug candidates.
Chemical Identity and Structure
The foundational step in understanding any chemical compound is to establish its precise identity and structure.
IUPAC Name and CAS Number
The formal IUPAC name for the topic compound is This compound . It is registered under the CAS (Chemical Abstracts Service) number 1196048-19-7 .
Molecular Structure and Properties
The molecular structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrrole ring, defining the indole core. A fluorine atom is substituted at the 4-position of the indole ring, and an ethyl carboxylate group is attached at the 7-position.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀FNO₂ | ChemBK[1] |
| Molecular Weight | 207.20 g/mol | ChemBK[1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | General knowledge |
The presence of the fluorine atom and the ethyl ester group significantly influences the molecule's polarity, reactivity, and potential for intermolecular interactions, which are critical for its utility in synthetic chemistry and its biological activity.
Figure 1: 2D Structure of this compound.
Synthesis of this compound
Proposed Synthetic Pathway
The overall synthetic strategy is depicted below:
Figure 2: Proposed two-part synthesis of the target compound.
Part 1: Synthesis of 4-Fluoro-1H-indole-7-carboxylic acid via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[2]
Causality behind Experimental Choices:
-
Starting Materials: The selection of 2-fluoro-6-hydrazinobenzoic acid and pyruvic acid is strategic. The substituted hydrazine provides the benzene portion of the indole with the fluorine atom pre-installed at the correct position. Pyruvic acid serves as the three-carbon unit that will form the pyrrole ring, with the carboxylic acid group conveniently placed for the subsequent esterification.
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is essential to protonate the intermediate hydrazone, which facilitates the key[3][3]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis.[4]
-
Heating: The reaction requires thermal energy to overcome the activation barrier of the rearrangement and subsequent cyclization and aromatization steps.
Experimental Protocol (Proposed):
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-hydrazinobenzoic acid (1.0 eq) in a suitable solvent such as acetic acid.
-
Add pyruvic acid (1.1 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours to ensure the formation of the intermediate phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, cautiously add a strong acid catalyst, such as concentrated sulfuric acid (catalytic amount) or polyphosphoric acid.
-
Continue to heat the mixture at an elevated temperature (typically 80-120 °C) for several hours until the reaction is complete, as indicated by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate of 4-fluoro-1H-indole-7-carboxylic acid is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid intermediate.
Part 2: Synthesis of this compound via Fischer Esterification
Fischer esterification is a reliable method for converting a carboxylic acid to an ester by reacting it with an excess of alcohol in the presence of an acid catalyst.[5]
Causality behind Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium process. Using a large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ethyl ester product according to Le Châtelier's principle.[5]
-
Acid Catalyst: A strong acid catalyst, typically concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol.[5]
-
Heating: The reaction is typically slow at room temperature, so heating is required to increase the reaction rate.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend or dissolve 4-fluoro-1H-indole-7-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The final product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester.
Analytical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.
Spectroscopic Data (Expected)
| Technique | Expected Key Features |
| ¹H NMR | - A singlet for the N-H proton of the indole ring (typically downfield).- Aromatic protons on the indole ring, with splitting patterns influenced by the fluorine and ester substituents.- A quartet for the -OCH₂- protons of the ethyl group.- A triplet for the -CH₃ protons of the ethyl group. |
| ¹³C NMR | - A signal for the carbonyl carbon of the ester group (typically in the 160-170 ppm range).- Aromatic carbons of the indole ring, with some signals showing C-F coupling.- A signal for the -OCH₂- carbon of the ethyl group.- A signal for the -CH₃ carbon of the ethyl group. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 207.20 g/mol . |
| Infrared (IR) Spectroscopy | - A characteristic N-H stretching band for the indole ring (around 3300-3400 cm⁻¹).- A strong C=O stretching band for the ester group (around 1700-1720 cm⁻¹).- C-F stretching bands in the fingerprint region. |
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom and the versatile ester functionality allows for a wide range of chemical modifications.
Role as a Key Intermediate
The ester group at the 7-position can be readily hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in medicinal chemistry to introduce diversity and modulate the pharmacological properties of a lead compound. Furthermore, the indole nitrogen can be alkylated or arylated to explore structure-activity relationships.
Potential Therapeutic Areas
Derivatives of fluorinated indoles have shown promise in a variety of therapeutic areas:
-
Anti-inflammatory Agents: Indole-based compounds are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4] The fluorine substituent can enhance the potency and selectivity of these inhibitors.
-
Anticancer Agents: Many indole derivatives exhibit anticancer activity by targeting various cellular pathways, including tubulin polymerization, protein kinases, and apoptosis.[6][7]
-
Antiviral Agents: The indole scaffold is present in several antiviral drugs. Fluorinated indole derivatives have been investigated as potential inhibitors of viral enzymes, such as HIV reverse transcriptase.[8][9]
Figure 3: Potential applications of the title compound in drug discovery.
Conclusion
This compound is a strategically designed chemical entity with significant potential in the field of drug discovery and development. Its fluorinated indole core provides a foundation for the synthesis of novel compounds with enhanced pharmacological properties. This guide has provided a comprehensive overview of its chemical identity, a detailed and plausible synthetic route, and an exploration of its potential applications. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase. Researchers in medicinal chemistry are encouraged to explore the synthetic utility of this compound in their efforts to develop the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of Ethyl 4-fluoro-1H-indole-7-carboxylate
An In-depth Technical Guide to Ethyl 4-fluoro-1H-indole-7-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a "privileged structure," forming the core of numerous biologically active molecules, while the strategic incorporation of a fluorine atom can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the compound's core chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and standard analytical validation techniques. It is intended to serve as a foundational resource for professionals utilizing this versatile building block in research and development.
Introduction: The Strategic Value of Fluorinated Indoles
The indole nucleus is a cornerstone in drug discovery, present in a wide array of pharmaceuticals and natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The introduction of fluorine, the most electronegative element, into such scaffolds is a widely adopted strategy in modern medicinal chemistry. Fluorine substitution can drastically alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved therapeutic profiles.[1][2]
This compound (CAS No. 1196048-19-7) emerges as a crucial intermediate, combining the privileged indole core with a strategically placed fluorine atom and a reactive carboxylate handle.[3][4] This structure allows for further chemical modification, making it a valuable starting material for synthesizing more complex molecules for anti-inflammatory, anti-cancer, and other therapeutic applications.[2]
Core Chemical Identity and Properties
The fundamental identity of a compound is defined by its molecular formula, weight, and structure. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 1196048-19-7 | [3][5][6] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [3] |
| Molecular Weight | 207.20 g/mol | [3][5][6] |
| Canonical SMILES | CCOC(=O)c1ccc(c2c1[nH]cc2)F | [7] |
Physicochemical Characteristics
| Property | Value / Description | Source(s) |
| Appearance | White to off-white solid/powder | [8] |
| Purity (Typical) | ≥97% | [3][9] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. | |
| Storage | Store in a cool, dry place, sealed from moisture. Room temperature is generally suitable. |
Synthesis Protocol and Mechanistic Rationale
A reliable and scalable synthesis is paramount for the practical application of any chemical intermediate. The most direct and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor.
Principle of Fischer-Speier Esterification
This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The causality behind the experimental choices is rooted in chemical equilibrium and reaction kinetics:
-
Acid Catalyst (e.g., H₂SO₄): The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.
-
Excess Ethanol: The reaction is reversible. By using ethanol as both the reactant and the solvent, its high concentration shifts the reaction equilibrium toward the formation of the ethyl ester product, in accordance with Le Châtelier's principle. This maximizes the yield.
-
Heat (Reflux): The reaction is typically performed at the boiling point of the alcohol (ethanol) to increase the reaction rate, allowing equilibrium to be reached in a practical timeframe.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
Reagents & Equipment:
-
4-Fluoro-1H-indole-7-carboxylic acid (1.0 eq)
-
Absolute Ethanol (20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
-
Silica gel for chromatography
Protocol:
-
Reaction Setup: Suspend 4-fluoro-1H-indole-7-carboxylic acid in absolute ethanol within a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise to the stirring suspension. The mixture may warm slightly.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C). Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Neutralization & Extraction: Dilute the residue with ethyl acetate. Carefully transfer the solution to a separatory funnel and wash it sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to obtain the pure this compound.
Analytical Validation and Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each method provides a piece of self-validating evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence and connectivity of protons. Expected signals would include the characteristic aromatic protons of the indole ring, the quartet and triplet of the ethyl group, and the N-H proton of the indole.
-
¹³C NMR: Provides information on the carbon skeleton, confirming the number of unique carbon atoms and their chemical environment (e.g., carbonyl carbon, aromatic carbons, and ethyl carbons).
-
-
Mass Spectrometry (MS): This technique validates the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can provide an exact mass, which further confirms the molecular formula (C₁₁H₁₀FNO₂).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final product.[3] By running the sample through a column, it is separated from any remaining starting materials or byproducts, and the purity is reported as a percentage based on the area of the product peak relative to all other peaks.
Conclusion
This compound is a well-defined chemical entity with a molecular formula of C₁₁H₁₀FNO₂ and a molecular weight of 207.20 g/mol .[3] Its synthesis is readily achievable through established methods like Fischer-Speier esterification, and its identity is unequivocally confirmed using standard analytical techniques. As a fluorinated indole building block, it holds significant potential for the synthesis of novel, biologically active compounds, making it an indispensable tool for researchers in drug discovery and materials science.
References
- 1. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (396075-01-7) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1196048-19-7 | this compound - Moldb [moldb.com]
- 4. 1H-Indole-7-carboxylic acid, 4-fluoro-, ethyl ester (1 x 500 mg) | Reagentia [reagentia.eu]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. innospk.com [innospk.com]
- 9. This compound - CAS:1196048-19-7 - 阿镁生物 [amaybio.com]
The Strategic Emergence of Fluorinated Indole-7-Carboxylates: A Technical Guide to Their Discovery, Synthesis, and Application
For Immediate Release
This in-depth technical guide charts the historical development and synthetic evolution of fluorinated indole-7-carboxylates, a class of compounds whose strategic importance in medicinal chemistry has grown significantly. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the causal factors behind key synthetic choices and provides a trusted resource on the core methodologies that have shaped the field.
Introduction: The Imperative for Fluorination in Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] However, the metabolic vulnerability of the indole ring often presents a challenge in drug development. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has emerged as a powerful strategy to modulate the pharmacokinetic and pharmacodynamic profiles of indole-containing molecules. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby increasing oral bioavailability.[3] This guide focuses specifically on the indole-7-carboxylate framework, exploring its journey from initial synthesis to its modern, fluorinated incarnations.
Foundational Syntheses: Establishing the Indole-7-Carboxylate Core
The synthesis of the indole ring system has a rich history, with several classic named reactions providing the foundational routes to this critical heterocycle. These methods, originally developed for non-fluorinated indoles, have been adapted over time for the synthesis of more complex derivatives, including the indole-7-carboxylates.
The Fischer Indole Synthesis: A Cornerstone Approach
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole nucleus.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of indole-7-carboxylates, this method would necessitate a starting phenylhydrazine with a precursor to the carboxylic acid group at the ortho position.
The Reissert Indole Synthesis: A Pathway to 2-Carboxyindoles
The Reissert indole synthesis, first reported by Arnold Reissert in 1897, provides a direct route to indole-2-carboxylic acids.[6][7] This method involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative. While primarily used for accessing 2-carboxyindoles, modifications and strategic functionalization of the starting o-nitrotoluene could theoretically be employed to introduce a carboxyl group at the 7-position. This reaction has been utilized to synthesize fluorinated indole-2-carboxylates, demonstrating its adaptability for incorporating fluorine into the indole scaffold.[8]
The Madelung Synthesis: Intramolecular Cyclization Strategy
The Madelung synthesis, developed by Walter Madelung in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[9][10][11] This approach is suitable for the synthesis of certain substituted indoles and could be envisioned for the preparation of indole-7-carboxylates from an appropriately substituted N-acyl-o-toluidine.
The Advent of Fluorination: Enhancing the Indole-7-Carboxylate Scaffold
While the precise first synthesis of a fluorinated indole-7-carboxylate is not prominently documented in a single seminal publication, the groundwork was laid by early explorations into the synthesis of fluorinated indoles for various applications. A key publication by Macor et al. in 1990 detailed the synthesis of 4-fluoro- and 7-fluoro-5,6-dihydroxytryptamines, which were derived from the corresponding 4-fluoro- and 7-fluoroindoles.[12] This work demonstrated the feasibility of introducing fluorine at the 7-position of the indole ring, a crucial step towards the synthesis of fluorinated indole-7-carboxylates.
The development of synthetic methods for fluorinated anilines and other fluorinated aromatic precursors was instrumental in enabling the application of classical indole syntheses to produce fluorinated indole scaffolds.
Modern Synthetic Methodologies
Contemporary approaches to the synthesis of fluorinated indole-7-carboxylates leverage both classical methods with fluorinated starting materials and novel, more direct fluorination techniques.
Synthesis from Fluorinated Precursors
A common and reliable strategy involves utilizing a fluorinated aniline or phenylhydrazine as a starting material in a classical indole synthesis. For example, a 3-fluoro-2-aminotoluene derivative could be a precursor in a Reissert-type synthesis to yield a 4-fluoroindole-7-carboxylate.
Experimental Protocol: Representative Reissert Synthesis for a Fluorinated Indole-2-Carboxylate [8]
-
Condensation: React an appropriately substituted o-nitrotoluene with diethyl oxalate in the presence of a base (e.g., potassium ethoxide) to form the corresponding ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: Subject the resulting pyruvate derivative to reductive cyclization using a reducing agent such as zinc in acetic acid or catalytic hydrogenation. This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization.
-
Isolation: The resulting fluorinated indole-2-carboxylic acid can be isolated and purified by standard techniques such as crystallization or chromatography.
Late-Stage Fluorination
More recent advancements in synthetic chemistry have enabled the direct introduction of fluorine onto the pre-formed indole nucleus, a strategy known as late-stage fluorination. This approach is highly valuable as it allows for the diversification of indole derivatives at a later stage of the synthesis. Electrophilic fluorinating reagents, such as Selectfluor®, are often employed for this purpose.
Conceptual Workflow: Late-Stage Fluorination
Caption: Late-stage fluorination of an indole-7-carboxylate.
Applications in Medicinal Chemistry
Fluorinated indole-7-carboxylates and their derivatives have shown promise in various therapeutic areas, largely driven by the beneficial effects of fluorination on drug-like properties.
Antiviral Activity
Derivatives of 4-fluoroindole with a carboxamide group at the 7-position have been investigated as potent inhibitors of HIV-1.[13] The fluorine atom in these compounds can enhance binding to the viral target and improve metabolic stability, leading to increased antiviral potency.
Kinase Inhibition
The indole scaffold is a common feature in many kinase inhibitors used in oncology. Fluorination of the indole ring can lead to improved potency and selectivity for the target kinase. A 2016 patent describes 7-cyano-5-fluoro-indole derivatives as potential kinase inhibitors.[14]
Serotonin Receptor Modulation
Fluorinated indoles have been explored as ligands for serotonin receptors, which are implicated in a range of neurological disorders. For instance, fluorinated indole-imidazole conjugates have been developed as selective 5-HT7 receptor agonists with potential applications as neuropathic painkillers.[15]
Data Summary: Impact of Fluorination on Biological Activity
| Compound Class | Therapeutic Target | Effect of Fluorination | Reference |
| 7-Carboxamide-4-fluoroindoles | HIV-1 | Increased antiviral potency | [13] |
| 7-Cyano-5-fluoroindoles | Kinases | Potential for improved potency and selectivity | [14] |
| Fluorinated Indole-Imidazoles | 5-HT7 Receptor | Enhanced selectivity and drug-like properties | [15] |
Conclusion and Future Perspectives
The journey of fluorinated indole-7-carboxylates from conceptual synthetic targets to valuable components in drug discovery underscores the power of strategic molecular design. The historical foundations of indole synthesis provided the necessary tools, while the growing understanding of fluorine's role in medicinal chemistry provided the impetus for their creation. Future research in this area is likely to focus on the development of more efficient and regioselective late-stage fluorination methods, as well as the exploration of a wider range of biological targets for this promising class of compounds. The continued evolution of synthetic methodologies will undoubtedly lead to the discovery of novel fluorinated indole-7-carboxylates with enhanced therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 10. Madelung Synthesis [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]
- 15. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of Ethyl 4-fluoro-1H-indole-7-carboxylate in Modern Organic Synthesis
In the landscape of contemporary drug discovery and organic synthesis, the indole scaffold remains a cornerstone, celebrated for its prevalence in biologically active natural products and pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into this privileged structure can profoundly influence a molecule's physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and membrane permeability.[3][4] It is within this context that Ethyl 4-fluoro-1H-indole-7-carboxylate emerges as a highly valuable and versatile building block. Its unique substitution pattern—a fluorine atom at the 4-position and an ethyl carboxylate at the 7-position—offers synthetic chemists a powerful tool for the construction of complex molecular architectures with potential therapeutic applications, particularly in the realm of kinase inhibitors.[5][6]
This comprehensive guide provides an in-depth exploration of this compound, from its synthesis and physicochemical characterization to its practical applications in organic synthesis, supported by detailed, field-proven protocols.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1196048-19-7 | [7] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [Calculated] |
| Molecular Weight | 207.20 g/mol | [Calculated] |
| Appearance | White to off-white solid | [General knowledge] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [General knowledge] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ~8.1 (br s, 1H, NH), 7.7-7.6 (m, 1H, ArH), 7.2-7.1 (m, 1H, ArH), 7.0-6.9 (m, 1H, ArH), 4.4 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.4 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [Predicted, based on similar structures][1] |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | ~165 (C=O), 158 (d, ¹JCF ≈ 240 Hz, C-F), 138 (C), 128 (C), 125 (CH), 115 (d, ²JCF ≈ 20 Hz, CH), 110 (CH), 105 (C), 61 (OCH₂), 14 (CH₃) | [Predicted, based on similar structures][1] |
Synthesis of this compound
The synthesis of polysubstituted indoles often requires a strategic approach to control regioselectivity. While several methods for indole synthesis exist, a reliable route to this compound can be adapted from methodologies developed for structurally similar compounds. A plausible and efficient synthesis commences with a commercially available substituted aniline, proceeding through a sequence of protection, directed ortho-metalation or halogenation, cyclization, and finally, esterification.
Below is a detailed protocol adapted from a similar synthesis of a substituted indole-2-carboxylate, which serves as a robust template.[8]
Experimental Protocol: Synthesis of this compound
This multi-step synthesis requires careful execution and monitoring at each stage.
Step 1: N-Boc Protection of 3-Fluoroaniline
-
To a stirred solution of 3-fluoroaniline (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected aniline, which can often be used in the next step without further purification.
Step 2: Regioselective Iodination
-
Dissolve the N-Boc-3-fluoroaniline (1.0 eq) in a mixture of acetic acid and DCM at room temperature.
-
Add N-iodosuccinimide (NIS, 1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction with DCM and wash with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the iodinated intermediate.
Step 3: Boc Deprotection
-
Dissolve the purified iodinated intermediate (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours until TLC indicates complete deprotection.
-
Carefully neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to give the o-iodoaniline derivative.
Step 4: Palladium-Catalyzed Cyclization to 4-fluoro-1H-indole-7-carboxylic acid
-
In a pressure vessel, combine the o-iodoaniline derivative (1.0 eq), an appropriate cyclization partner such as pyruvic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.5 eq) in a suitable solvent like DMF.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Acidify the filtrate with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 4-fluoro-1H-indole-7-carboxylic acid.
Step 5: Fischer Esterification
-
Dissolve the crude 4-fluoro-1H-indole-7-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography on silica gel to afford pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate, with the N-H of the indole ring and the ester functionality providing two key handles for further synthetic transformations.
N-Alkylation: Introducing Diversity at the Indole Nitrogen
The functionalization of the indole nitrogen is a common strategy in medicinal chemistry to modulate the biological activity of the resulting compounds.[10][11] N-alkylation of this compound can be readily achieved under standard basic conditions.
This protocol provides a general method for introducing an alkyl group onto the indole nitrogen.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield Ethyl 1-benzyl-4-fluoro-1H-indole-7-carboxylate.
Caption: N-Alkylation of this compound.
Ester Hydrolysis: Unmasking the Carboxylic Acid
The ethyl ester at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for further modifications, such as amide bond formation.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl, e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of NaOH or LiOH (2-3 eq).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) for 2-6 hours, monitoring by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1 M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x).
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-fluoro-1H-indole-7-carboxylic acid.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Conclusion
This compound is a strategically designed building block that offers significant potential in the synthesis of complex, biologically active molecules. The presence of a fluorine atom and two orthogonal functional groups—the indole N-H and the C-7 ethyl ester—provides chemists with multiple avenues for diversification. The protocols detailed herein offer a practical guide for the synthesis and further functionalization of this valuable intermediate, empowering researchers in their pursuit of novel therapeutics and functional materials.
References
- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1196048-19-7|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
The Strategic Utility of Ethyl 4-fluoro-1H-indole-7-carboxylate in Modern Drug Discovery
Introduction: The Fluorinated Indole Advantage
In the landscape of medicinal chemistry, the indole scaffold is a cornerstone, present in a multitude of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have cemented its status as a "privileged scaffold."[4] The strategic introduction of fluorine into this scaffold has emerged as a powerful tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved oral bioavailability and potency.[5]
This application note delves into the synthetic utility and strategic importance of a specific fluorinated building block: Ethyl 4-fluoro-1H-indole-7-carboxylate . This intermediate is a versatile precursor for a range of complex molecules, particularly those targeting challenging disease pathways. We will explore its synthesis, key chemical transformations, and its pivotal role in the synthesis of advanced drug candidates, exemplified by a plausible synthetic route to the γ-secretase inhibitor, Avagacestat (BMS-708163).
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1196048-19-7 | [6] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [6] |
| Molecular Weight | 207.20 g/mol | [6] |
| Appearance | Off-white to light yellow solid | Generic |
| Purity | Typically ≥97% | [6] |
Proposed Synthesis of this compound
While various methods for indole synthesis exist, a common and adaptable approach for this specific molecule would be a multi-step sequence starting from a readily available fluorinated aniline derivative. The following protocol is a representative example based on established indole synthesis methodologies.[7][8]
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol: A Representative Synthesis
Step 1: N-Protection of 2-Bromo-6-fluoroaniline
-
To a solution of 2-bromo-6-fluoroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected aniline.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
To a solution of the Boc-protected aniline (1.0 eq) in a mixture of toluene and water (4:1), add trimethylsilylacetylene (1.5 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).
-
Add diisopropylamine (2.0 eq) and heat the mixture to 70 °C for 6 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the alkynyl aniline intermediate.
Step 3: Deprotection and Cyclization
-
Dissolve the alkynyl aniline intermediate (1.0 eq) in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2 hours to remove the trimethylsilyl group.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the crude product in DMF, add copper(I) iodide (0.1 eq), and heat to 120 °C for 8 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Dry, concentrate, and purify the residue to obtain 4-fluoro-1H-indole.
Step 4: Carboxylation and Esterification
-
Protect the indole nitrogen with a suitable protecting group (e.g., tosyl).
-
Perform a directed ortho-metalation at the C7 position using a strong base like n-butyllithium at low temperature (-78 °C).
-
Quench the lithiated species with dry ice (solid CO₂) to introduce the carboxylic acid group.
-
Acidify the mixture and extract the carboxylic acid.
-
Esterify the carboxylic acid using ethanol in the presence of a catalytic amount of sulfuric acid, followed by deprotection of the indole nitrogen to yield this compound.[9][10]
Application in the Synthesis of Avagacestat (BMS-708163)
This compound is a key precursor for the synthesis of complex drug molecules. A prime example is its potential role in the synthesis of Avagacestat (BMS-708163), a potent, selective, and orally bioavailable γ-secretase inhibitor investigated for the treatment of Alzheimer's disease.[11][12][13]
The Role of γ-Secretase in Alzheimer's Disease
γ-Secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP). Aberrant cleavage of APP leads to the production and aggregation of amyloid-β (Aβ) peptides, a pathological hallmark of Alzheimer's disease. γ-Secretase is also involved in the processing of Notch, a transmembrane receptor crucial for cell-fate decisions. The therapeutic challenge is to selectively inhibit APP processing without significantly affecting Notch signaling.[14]
Caption: Simplified signaling pathway of γ-secretase and the inhibitory action of Avagacestat.
Synthetic Strategy Towards Avagacestat
The conversion of this compound to a key amide intermediate for Avagacestat involves two critical steps: ester hydrolysis followed by amide bond formation.
Protocol 1: Ester Hydrolysis
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step to enable subsequent amide coupling.
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-1H-indole-7-carboxylic acid as a solid.
Rationale: Basic hydrolysis using LiOH is a standard and efficient method for cleaving ethyl esters. The use of a THF/water solvent system ensures the solubility of both the starting material and the reagent.
Protocol 2: Amide Bond Formation
The formation of the amide bond between the indole carboxylic acid and a suitable amine is a crucial step in building the core of the target molecule.[15]
-
To a solution of 4-fluoro-1H-indole-7-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add (1-aminocyclopropyl)methanol (1.1 eq).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Filter off the dicyclohexylurea byproduct and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired amide intermediate.
Rationale: The use of DCC and HOBt is a classic and effective method for amide bond formation that minimizes side reactions and racemization. DMF is a suitable polar aprotic solvent for this type of coupling reaction.
Further Synthetic Diversification: Suzuki Coupling
To showcase the broader utility of fluorinated indole intermediates, a Suzuki-Miyaura cross-coupling reaction can be envisioned. Assuming a bromo-substituted precursor, Ethyl 4-fluoro-6-bromo-1H-indole-7-carboxylate, this reaction allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the accessible chemical space.[16][17][18]
Representative Protocol for Suzuki-Miyaura Coupling
-
To a degassed solution of Ethyl 4-fluoro-6-bromo-1H-indole-7-carboxylate (1.0 eq) and an appropriate boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add potassium carbonate (2.0 eq).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 8 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Rationale: The Pd(dppf)Cl₂ catalyst is highly effective for the cross-coupling of a wide range of aryl halides and boronic acids.[16] The use of an aqueous base and solvent system is common for Suzuki reactions and can be environmentally advantageous.
Conclusion
This compound is a high-value intermediate in drug discovery. Its fluorinated indole core provides a strategic advantage for modulating the properties of lead compounds. The protocols detailed herein for its synthesis and subsequent transformations—hydrolysis, amide coupling, and a representative Suzuki coupling—demonstrate its versatility as a building block for complex, biologically active molecules like the γ-secretase inhibitor Avagacestat. The ability to perform these key chemical transformations efficiently and in high yield underscores the importance of this intermediate for researchers and scientists in the pharmaceutical industry.
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97% | CAS: 1196048-19-7 | AChemBlock [achemblock.com]
- 7. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (396075-01-7) for sale [vulcanchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BMS-708163 - LKT Labs [lktlabs.com]
- 13. mybiosource.com [mybiosource.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Application Notes and Protocols for N-alkylation of Ethyl 4-fluoro-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Functionalization of the indole nitrogen (N-alkylation) is a critical strategy in drug discovery, as the substituent at the N1-position can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability.[3] Ethyl 4-fluoro-1H-indole-7-carboxylate is a valuable starting material, incorporating two key features: a fluorine atom, which can enhance metabolic stability and binding affinity, and an ethyl ester group, which provides a handle for further synthetic modifications. This guide provides detailed protocols and expert insights into the N-alkylation of this specific indole derivative, empowering researchers to efficiently synthesize diverse libraries of N-substituted indoles for downstream applications.
The presence of electron-withdrawing groups, such as the fluorine at the C4 position and the carboxylate at the C7 position, increases the acidity of the N-H proton.[4] This enhanced acidity facilitates deprotonation, making the indole nitrogen a more potent nucleophile for subsequent alkylation reactions.[5][6]
Protocol I: Classical N-Alkylation via SN2 Reaction with Alkyl Halides
This is the most direct and widely employed method for N-alkylation of indoles.[7] It involves the deprotonation of the indole nitrogen with a strong base to form a nucleophilic indolide anion, which then displaces a halide from an alkyl halide in a classical SN2 reaction.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, driving the reaction to completion. The enhanced acidity of the N-H in this compound makes it particularly susceptible to deprotonation by NaH.
-
Solvent Selection: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation of the indolide salt, do not have acidic protons that would quench the base, and facilitate the SN2 reaction.[7]
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation step can typically be conducted at room temperature, although for less reactive alkyl halides, gentle heating may be necessary.[8]
Experimental Workflow Diagram:
Caption: Workflow for classical N-alkylation.
Detailed Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the indole in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.[8]
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.[8]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[8]
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
| Parameter | Condition | Rationale |
| Base | NaH (1.1-1.2 eq) | Strong, non-nucleophilic base for irreversible deprotonation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic, facilitates SN2 reaction. |
| Temperature | 0 °C to RT (or heat) | Controlled deprotonation, then reaction at a suitable rate. |
| Reaction Time | 2-24 hours | Dependent on the reactivity of the alkyl halide. |
Protocol II: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful method for the N-alkylation of indoles using an alcohol as the alkylating agent.[9][10] This reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis.[11]
Causality Behind Experimental Choices:
-
Reagents: The reaction relies on a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). The PPh₃ and DEAD react to form a phosphonium salt, which activates the alcohol.[11]
-
Mechanism: The deprotonated indole nitrogen acts as the nucleophile, attacking the activated alcohol in an SN2 fashion, leading to the desired N-alkylated product and triphenylphosphine oxide as a byproduct.
-
Advantages: This method avoids the need for preparing alkyl halides and is tolerant of a wide range of functional groups. It is particularly advantageous for introducing secondary alkyl groups.
Reaction Mechanism Diagram:
Caption: Simplified Mitsunobu reaction mechanism.
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel. The separation of the product from the triphenylphosphine oxide byproduct can sometimes be challenging. Using a less polar solvent system can help in eluting the product first.
| Parameter | Reagent/Condition | Rationale |
| Alkylating Agent | Alcohol (1.1 eq) | Substrate for alkylation. |
| Activating Agents | PPh₃ (1.2 eq) & DEAD/DIAD (1.2 eq) | Form the active phosphonium salt for alcohol activation. |
| Solvent | Anhydrous THF | Common solvent for Mitsunobu reactions. |
| Temperature | 0 °C to RT | Controlled addition of reagents, followed by reaction. |
Protocol III: Reductive Amination with Aldehydes and Ketones
Reductive amination offers a metal-free pathway to N-alkylated indoles, utilizing aldehydes or ketones as the alkylating agents and a suitable reducing agent.[12] This method is advantageous due to the wide availability of carbonyl compounds.
Causality Behind Experimental Choices:
-
Reaction Principle: The reaction proceeds through the formation of an intermediate hemiaminal, which then dehydrates to an enamine or iminium ion. This intermediate is then reduced in situ to the N-alkylated product.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation. It is less reactive towards carbonyl groups than sodium borohydride, allowing for the reductive amination to occur in the presence of the starting aldehyde or ketone.[13] Alternatively, triethylsilane (Et₃SiH) in the presence of a Brønsted or Lewis acid can also be effective.[12]
Experimental Workflow Diagram:
Caption: Workflow for reductive N-alkylation.
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Reagent/Condition | Rationale |
| Alkylating Agent | Aldehyde/Ketone (1.2 eq) | Source of the alkyl group. |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | Mild and selective reduction of the iminium/enamine intermediate. |
| Solvent | DCM or DCE | Common solvents for reductive amination. |
| Temperature | Room Temperature | Mild reaction conditions. |
Alternative and Advanced Protocols
For more challenging substrates or to access specific functionalities, other methods can be considered:
-
Phase-Transfer Catalysis (PTC): This method is particularly useful for large-scale synthesis as it avoids strictly anhydrous conditions. The indole is dissolved in an organic solvent (e.g., toluene), and the alkylating agent is reacted in the presence of a concentrated aqueous base (e.g., 50% NaOH) and a phase-transfer catalyst like tetrabutylammonium bisulfate.[14]
-
Transition Metal Catalysis:
-
Buchwald-Hartwig Amination: While primarily for N-arylation, modifications can allow for N-alkylation. This involves a palladium catalyst with a suitable phosphine ligand.[2][15]
-
Copper-Catalyzed Alkylation: Copper catalysts can be used for the N-alkylation of indoles with various alkylating agents, including N-tosylhydrazones.[16]
-
Conclusion
The N-alkylation of this compound is a versatile transformation that can be achieved through several reliable protocols. The choice of method depends on the nature of the desired alkyl group, the scale of the reaction, and the available reagents. The classical SN2 approach with alkyl halides is robust and straightforward for simple alkyl groups. The Mitsunobu reaction offers a powerful alternative for introducing functionalities from alcohols with stereochemical control. Reductive amination provides a mild and efficient route using a vast array of commercially available aldehydes and ketones. By understanding the principles behind each protocol, researchers can strategically select and optimize conditions to synthesize a diverse range of N-alkylated indole derivatives for further investigation in drug discovery and materials science.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. ossila.com [ossila.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 15. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
Palladium-catalyzed cross-coupling reactions with Ethyl 4-fluoro-1H-indole-7-carboxylate
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 4-fluoro-1H-indole-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Functionalized Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2] The specific building block, this compound, presents a particularly valuable starting point for drug discovery programs. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the ethyl ester at the 7-position provides a handle for further modification or can act as a key pharmacophoric feature.
This guide serves as a detailed application note for the strategic derivatization of this indole core using the power and versatility of palladium-catalyzed cross-coupling reactions. As direct C-H functionalization can sometimes be challenging and yield mixtures of isomers, a more robust and predictable strategy involves the use of a halogenated precursor. Therefore, the protocols and principles detailed herein will focus on Ethyl 5-bromo-4-fluoro-1H-indole-7-carboxylate as the primary substrate, where the bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity.
We will explore four cornerstone transformations—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings—providing not just step-by-step protocols, but also the underlying scientific rationale for experimental choices, empowering researchers to optimize these reactions for their specific synthetic targets.
Core Principles: Understanding the Palladium Catalytic Engine
At the heart of these transformations is a catalytic cycle that typically involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount to troubleshooting and optimizing any cross-coupling reaction.
The general mechanism consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the indole substrate, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[5] For the Heck reaction, this step is replaced by migratory insertion of an alkene.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
References
Synthesis of HIV-1 integrase inhibitors from Ethyl 4-fluoro-1H-indole-7-carboxylate
An Application Guide to the Synthesis of Novel HIV-1 Integrase Inhibitors from Ethyl 4-fluoro-1H-indole-7-carboxylate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a strategic synthetic pathway for developing novel HIV-1 integrase inhibitors, beginning with the versatile starting material, this compound. Human Immunodeficiency Virus type 1 (HIV-1) integrase is a clinically validated target for antiretroviral therapy, essential for inserting the viral genome into the host cell's DNA.[1][2] Inhibitors based on the indole scaffold have shown significant promise, acting as potent agents that disrupt the catalytic activity of the integrase enzyme.[3][4] This document provides not only step-by-step protocols for the synthesis but also delves into the mechanistic rationale behind the molecular design and experimental choices, targeting an audience of researchers and professionals in drug development. The protocols are designed to be self-validating, with clear guidance on the characterization of synthetic intermediates and the final product.
Introduction: The Rationale for Indole-Based Integrase Inhibitors
The HIV-1 integrase (IN) enzyme is a cornerstone of the viral replication cycle, catalyzing the insertion of viral DNA into the host genome in a two-step process: 3'-processing and strand transfer.[1][5] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process, leading to the approval of several highly effective therapeutics like Raltegravir and Dolutegravir.[5][6]
The indole nucleus represents a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[7] In the context of HIV-1 integrase inhibition, indole-2-carboxylic acid derivatives have been identified as potent inhibitors. Their mechanism of action involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site, a critical interaction for disrupting the catalytic machinery.[3][8]
Our starting material, This compound , is strategically selected. The fluorine atom at the C4 position can enhance metabolic stability and binding affinity through favorable electronic interactions.[9][10] The C7-carboxylate group serves as a key handle that, upon hydrolysis, can participate in the crucial metal-ion chelation that defines INSTI activity.
Mechanism of Action: The Metal Chelating Pharmacophore
The therapeutic efficacy of the most successful INSTIs is rooted in their ability to bind to the catalytic core domain of the HIV-1 integrase. This binding is mediated by the chelation of two Mg²⁺ ions, which are essential cofactors for the enzyme's function. The designed indole-7-carboxylic acid inhibitor mimics this mechanism. The carboxylate group at C7, in conjunction with the indole nitrogen (N1), forms a pharmacophore capable of coordinating with the two magnesium ions, effectively arresting the strand transfer step of integration.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Proposed Synthetic Strategy
The conversion of this compound into a potent HIV-1 integrase inhibitor is proposed via a robust two-step synthetic sequence. This strategy is designed for efficiency and modularity, allowing for the future synthesis of analogues for structure-activity relationship (SAR) studies.
-
N-Alkylation: The indole nitrogen (N1) is first functionalized. This is a critical step as the substituent at N1 can significantly influence antiviral potency and pharmacokinetic properties. A substituted benzyl group is often employed to establish beneficial interactions within the enzyme's binding pocket.[11]
-
Saponification (Ester Hydrolysis): The ethyl ester at the C7 position is hydrolyzed to the corresponding carboxylic acid. This unmasks the key metal-chelating group, completing the synthesis of the target inhibitor.[12]
Caption: Two-step synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium hydride (NaH) is highly reactive with water and should be handled with extreme care under an inert atmosphere.
Protocol 1: N-Alkylation of this compound
-
Objective: To synthesize Ethyl 1-(4-fluorobenzyl)-4-fluoro-1H-indole-7-carboxylate.
-
Rationale: The indole N-H proton is acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding anion.[13] This anion then acts as a nucleophile, attacking the electrophilic carbon of 4-fluorobenzyl bromide in an SN2 reaction. Anhydrous dimethylformamide (DMF) is an ideal solvent as it is polar aprotic and effectively solvates the sodium cation. The reaction is initiated at 0°C to control the initial exothermic deprotonation.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Fluorobenzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line, separatory funnel.
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a dry round-bottom flask.
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add anhydrous DMF to the flask to suspend the NaH. Cool the suspension to 0°C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.
-
Stir the mixture at 0°C for 30 minutes, during which hydrogen gas evolution should be observed.
-
Add 4-fluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-alkylated intermediate.
Protocol 2: Saponification to Yield the Final Inhibitor
-
Objective: To synthesize 1-(4-fluorobenzyl)-4-fluoro-1H-indole-7-carboxylic acid.
-
Rationale: Saponification is the base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation.[12] The reaction is performed in a mixture of an organic solvent (like tetrahydrofuran, THF) to dissolve the ester and water to dissolve the LiOH, creating a biphasic system where the reaction occurs at the interface. Acidification in the workup protonates the carboxylate salt to yield the final carboxylic acid product.
Materials:
-
Ethyl 1-(4-fluorobenzyl)-4-fluoro-1H-indole-7-carboxylate (from Protocol 1)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-alkylated ester (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (3.0 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(4-fluorobenzyl)-4-fluoro-1H-indole-7-carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Data Summary and Characterization
The successful synthesis of the intermediate and final products should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.
| Step | Reaction | Key Reagents | Solvent | Expected Outcome |
| 1 | N-Alkylation | NaH, 4-Fluorobenzyl bromide | Anhydrous DMF | Disappearance of N-H proton signal in ¹H NMR; addition of benzyl group signals. |
| 2 | Saponification | LiOH·H₂O | THF / H₂O | Disappearance of ethyl ester signals (triplet and quartet) in ¹H NMR; appearance of a broad carboxylic acid proton signal. |
Conclusion
This application guide outlines a reliable and scientifically grounded two-step synthesis of a novel indole-based HIV-1 integrase inhibitor from this compound. By explaining the causality behind the synthetic design and procedural choices, this document serves as a practical resource for researchers aiming to develop new antiretroviral agents. The modularity of this synthetic route provides a foundation for creating a library of analogues to explore the structure-activity relationships and optimize the inhibitory potency against HIV-1 integrase.
References
- 1. benchchem.com [benchchem.com]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 13. researchgate.net [researchgate.net]
Strategic Functionalization of Ethyl 4-fluoro-1H-indole-7-carboxylate at the C2 and C3 Positions
An Application Guide for Researchers
This document provides a detailed guide for the chemical modification of Ethyl 4-fluoro-1H-indole-7-carboxylate, a substrate of increasing interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a strategic framework for approaching the functionalization of this electronically modified indole scaffold. We will explore the nuanced reactivity of this molecule and detail field-proven methods for achieving selective substitution at the key C2 and C3 positions.
Introduction: Understanding the Substrate's Unique Reactivity
The indole core is a privileged scaffold in drug discovery, but the synthetic utility of any given indole is dictated by the substituents on its rings.[1] Our substrate, this compound, presents a unique synthetic challenge. The indole nucleus is inherently electron-rich, with a high propensity for electrophilic substitution at the C3 position.[2][3] However, this intrinsic reactivity is significantly modulated by two powerful electron-withdrawing groups (EWGs): a C4-fluoro and a C7-ethyl carboxylate group.
-
C4-Fluoro Group: Exerts a strong electron-withdrawing inductive effect, deactivating the entire aromatic system to some extent.[4]
-
C7-Ethyl Carboxylate Group: A canonical deactivating group that reduces the electron density of the benzene portion and, by extension, the nucleophilicity of the pyrrole ring.
This dual deactivation means that while the fundamental principles of indole chemistry apply, reaction conditions must be carefully optimized. The substrate is less prone to the acid-catalyzed polymerization that plagues many indole reactions, but it will require more forcing conditions to drive electrophilic substitutions to completion.[5] This guide provides the strategic rationale and detailed protocols to navigate these challenges.
Strategic Roadmap for Functionalization
The choice of methodology is fundamentally dictated by the target position. Functionalization at C3 can often be achieved directly via electrophilic aromatic substitution, leveraging the innate, albeit diminished, nucleophilicity of that position. In contrast, targeting the C2 position requires a more sophisticated, multi-step approach, typically involving protection of the indole nitrogen followed by directed metalation or transition-metal-catalyzed C-H activation.
Caption: Strategic decision-making for C2 vs. C3 functionalization.
PART I: C3-Position Functionalization via Electrophilic Aromatic Substitution
Despite the electronic deactivation, the C3 position remains the kinetic and thermodynamic site of electrophilic attack due to the stability of the resulting cationic intermediate, which preserves the aromaticity of the benzene ring.[2]
Protocol 1: Vilsmeier-Haack Formylation for C3-Carboxaldehyde Synthesis
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) onto electron-rich heterocycles.[6] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[6][7]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF over 15 minutes. The formation of the chloroiminium salt is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of DMF or 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours). The deactivating groups on the substrate necessitate heating.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 9-10 by the slow addition of 30% aqueous NaOH solution. This hydrolyzes the intermediate iminium species to the aldehyde.
-
Extraction and Purification: The product often precipitates upon hydrolysis. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization to yield Ethyl 4-fluoro-3-formyl-1H-indole-7-carboxylate.
| Parameter | Condition | Rationale |
| Temperature | 0 °C then 60-70 °C | Initial cooling controls the exothermic formation of the Vilsmeier reagent; heating is required to overcome the substrate's deactivation. |
| Equivalents (POCl₃) | 1.5 - 2.0 | Ensures complete formation of the Vilsmeier reagent. |
| Work-up | Aqueous NaOH | Crucial for the hydrolysis of the iminium intermediate to the final aldehyde product.[6] |
| Expected Yield | 65-80% | Yield is slightly reduced compared to activated indoles due to the EWGs. |
Protocol 2: Mannich Reaction for C3-Aminomethylation
The Mannich reaction introduces an aminomethyl group at the C3 position, yielding a "gramine" analogue.[8][9] These products are exceptionally useful synthetic intermediates, as the dimethylamino group can act as a leaving group, allowing for displacement by a wide range of nucleophiles.[10][11]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a mixture of acetic acid and ethanol (1:1) at room temperature, add aqueous formaldehyde (37% solution, 1.5 equiv.).
-
Amine Addition: Add dimethylamine (40% aqueous solution, 1.5 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC. Gentle heating (40 °C) may be required if the reaction is sluggish.
-
Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield Ethyl 3-((dimethylamino)methyl)-4-fluoro-1H-indole-7-carboxylate.
PART II: C2-Position Functionalization via Directed Chemistry
Direct functionalization at the C2 position is electronically disfavored. Therefore, a multi-step strategy is required, which hinges on passivating the N-H proton and then using a directing group to facilitate metalation or C-H activation at the C2 site.
Caption: General workflow for C2 functionalization.
Protocol 3: N-Tosylation of the Indole Nitrogen
Protection of the indole nitrogen is a prerequisite for C2-lithiation. The tosyl (Ts) group is an excellent choice as it is robust and strongly electron-withdrawing, which increases the acidity of the C2-proton, facilitating its removal.
Experimental Protocol:
-
Setup: In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
Tosylation: Cool the resulting sodium indolide solution back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to afford Ethyl 4-fluoro-1-(tosyl)-1H-indole-7-carboxylate.
Protocol 4: C2-Lithiation and Electrophilic Quench
This protocol leverages the principle of Directed ortho Metalation (DoM), where the N-tosyl group directs a strong organolithium base to selectively deprotonate the adjacent C2 position.[12][13][14]
Experimental Protocol:
-
Setup: Dissolve the N-tosylated indole from Protocol 3 (1.0 equiv.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change (often to deep red or brown) indicates the formation of the C2-lithiated species. Stir the solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a chosen electrophile (1.2 equiv.) to the solution at -78 °C. Stir for 1-2 hours at this temperature.
-
Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to obtain the C2-functionalized, N-tosylated product. Subsequent deprotection (e.g., using Mg in methanol or other standard methods) can be performed to release the free N-H indole.
Table of Potential Electrophiles and Products:
| Electrophile | Reagent Example | Resulting C2-Substituent |
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
| Alkylation | Iodomethane (CH₃I) | -CH₃ |
| Aldehyde Addition | Benzaldehyde (PhCHO) | -CH(OH)Ph |
| Carboxylation | Carbon dioxide (CO₂) gas | -COOH |
| Borylation | Triisopropyl borate | -B(OiPr)₂ |
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Electrophilic substitution at the indole [quimicaorganica.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Mannich bases of indol derivatives: Significance and symbolism [wisdomlib.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. grokipedia.com [grokipedia.com]
Scale-up synthesis of Ethyl 4-fluoro-1H-indole-7-carboxylate for preclinical studies
Application Note & Protocol
Topic: Scale-up Synthesis of Ethyl 4-fluoro-1H-indole-7-carboxylate for Preclinical Studies
Abstract
This document provides a comprehensive guide to the scalable synthesis of this compound, a key heterocyclic scaffold for pharmaceutical development. The protocol is designed to produce material in sufficient quantity (>100 g) and high purity (>98%) to meet the rigorous demands of preclinical evaluation.[1][2] We selected the Leimgruber-Batcho indole synthesis due to its high yields, operational simplicity, use of readily available starting materials, and proven scalability in industrial settings.[3] This guide details the reaction mechanism, provides a step-by-step protocol, outlines critical process parameters for scale-up, and establishes a robust analytical framework for quality control. Safety protocols and troubleshooting strategies are also addressed to ensure a reliable and safe manufacturing process.
Introduction: The Strategic Choice of Synthesis Route
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5] this compound, in particular, is a valuable intermediate for synthesizing targeted therapeutics where the fluorine atom can enhance metabolic stability and binding affinity. The successful progression of a drug candidate from discovery to preclinical trials hinges on the availability of a robust and scalable synthetic route to produce high-purity active pharmaceutical ingredients (APIs).[6][7]
While several methods exist for indole synthesis, such as the Fischer, Bischler-Möhlau, and Hemetsberger routes, many suffer from harsh conditions, limited functional group tolerance, or poor regioselectivity, posing significant challenges for scale-up.[8][9][10] The Leimgruber-Batcho indole synthesis was chosen for this application due to its significant advantages:[3][11]
-
Mild Reaction Conditions: The process avoids the strongly acidic and high-temperature conditions that can lead to byproduct formation in other methods.[3][12]
-
High Yields & Purity: The two-step sequence consistently delivers high yields of the desired indole with a clean impurity profile.
-
Convergent & Efficient: It begins with commercially available or easily accessible substituted o-nitrotoluenes, making it a highly efficient route.[3]
This protocol is designed not merely as a set of instructions, but as a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the final compound meets the stringent quality attributes required for preclinical toxicology and efficacy studies.[2]
Overall Synthetic Strategy
The synthesis proceeds in a two-step sequence starting from Ethyl 4-fluoro-2-methyl-3-nitrobenzoate. The first step involves the formation of a stable enamine intermediate, which is then subjected to a reductive cyclization to yield the final indole product.
Overall Reaction Scheme:
Below is a workflow diagram illustrating the key stages of the process from starting material to the final, purified compound ready for preclinical use.
Caption: High-level workflow for the scale-up synthesis and purification of the target indole.
Mechanistic Insights
Understanding the reaction mechanism is critical for process optimization and troubleshooting.
Step 1: Enamine Formation
This step transforms the activated methyl group of the o-nitrotoluene into a vinylogous amine. N,N-dimethylformamide dimethyl acetal (DMFDMA) first reacts with a secondary amine like pyrrolidine to form a more reactive Vilsmeier-Haack type reagent. The basic conditions facilitate the deprotonation of the acidic benzylic protons of the nitrotoluene. The resulting carbanion attacks the electrophilic carbon of the reagent, leading to the formation of the intensely colored "push-pull" enamine intermediate after elimination of methanol and dimethylamine.[3]
Step 2: Reductive Cyclization
The key transformation occurs here. The nitro group of the enamine is reduced to an amine, typically using a catalyst like Raney Nickel with a hydrogen source such as hydrazine or hydrogen gas.[3] The newly formed aniline nitrogen then rapidly attacks the proximal enamine double bond in an intramolecular fashion. This cyclization event is followed by the elimination of pyrrolidine, which tautomerizes to form the stable, aromatic indole ring.
Caption: Simplified mechanism of the Leimgruber-Batcho indole synthesis.
Detailed Experimental Protocol (100 g Scale)
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a controlled laboratory or pilot plant environment with appropriate engineering controls (fume hood, ventilation) and personal protective equipment (PPE).
Reagents and Materials
| Reagent | CAS No. | Mol. Wt. | Quantity | Moles | Purity |
| Ethyl 4-fluoro-2-methyl-3-nitrobenzoate | (N/A) | 227.18 | 113.6 g | 0.50 | >98% |
| Toluene | 108-88-3 | 92.14 | 570 mL | - | Anhydrous |
| Pyrrolidine | 123-75-1 | 71.12 | 42.7 g (49.6 mL) | 0.60 | >99% |
| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | 4637-24-5 | 119.16 | 71.5 g (77.7 mL) | 0.60 | >97% |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | 1.5 L | - | Anhydrous |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 | ~20 g (slurry wt.) | - | Catalyst |
| Hydrazine monohydrate (64%) | 7803-57-8 | 50.06 | 117.5 g (114 mL) | 1.50 | Reagent |
| Isopropanol (IPA) | 67-63-0 | 60.10 | As needed for recryst. | - | Reagent |
| n-Heptane | 142-82-5 | 100.21 | As needed for recryst. | - | Reagent |
Step 1: Synthesis of Ethyl 2-(2-(pyrrolidin-1-yl)vinyl)-4-fluoro-3-nitrobenzoate
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and a reflux condenser.
-
Charging Reagents: Charge the reactor with Ethyl 4-fluoro-2-methyl-3-nitrobenzoate (113.6 g, 0.50 mol) and toluene (570 mL). Begin stirring to form a slurry.
-
Amine Addition: Add pyrrolidine (49.6 mL, 0.60 mol) followed by DMFDMA (77.7 mL, 0.60 mol) to the reactor at ambient temperature (20-25 °C).
-
Reaction: Heat the reactor jacket to 110-115 °C and reflux the mixture. The solution will turn a deep red/purple color.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC every 2 hours. The reaction is typically complete within 4-6 hours when the starting material is consumed (<1% remaining).
-
Cooling & Isolation: Once complete, cool the reaction mixture to 0-5 °C. The enamine intermediate will precipitate.
-
Filtration: Filter the solid product and wash the cake with cold (0-5 °C) toluene (2 x 100 mL).
-
Drying: Dry the solid under vacuum at 40-45 °C until a constant weight is achieved.
-
Expected Yield: 135-145 g (90-96%) of the red solid enamine intermediate.
-
Step 2: Reductive Cyclization to this compound
-
Reactor Setup: Use the same 2 L reactor, ensuring it is clean and dry.
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry (~20 g) with deionized water (3 x 50 mL) and then with anhydrous ethanol (3 x 50 mL) to remove water. Caution: Raney Nickel is pyrophoric when dry and must be handled as a slurry.
-
Charging: Charge the reactor with the enamine intermediate (135 g, ~0.45 mol) and anhydrous ethanol (1.0 L). Stir to form a suspension.
-
Catalyst Addition: Add the washed Raney Nickel slurry to the reactor under a nitrogen blanket.
-
Reaction: Heat the mixture to 50-55 °C.
-
Hydrazine Addition: CAUTION: This reaction is highly exothermic and generates nitrogen gas. Add hydrazine monohydrate (114 mL, 1.50 mol) dropwise via an addition funnel over 1.5-2 hours, maintaining the internal temperature below 65 °C. Vigorous gas evolution will be observed.
-
IPC: After the addition is complete, maintain the temperature at 60-65 °C and monitor the reaction by HPLC until the enamine is consumed (typically 1-2 hours).
-
Catalyst Removal: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Quench the filter cake immediately and thoroughly with water to prevent ignition. Wash the reactor and filter cake with ethanol (2 x 200 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain a solid residue.
Work-up and Purification
-
Recrystallization: Dissolve the crude solid in hot isopropanol (~300-400 mL). Slowly add n-heptane (~300-400 mL) until the solution becomes cloudy.
-
Crystallization: Cool the mixture slowly to room temperature, then further cool to 0-5 °C for at least 2 hours to maximize crystallization.
-
Isolation & Drying: Filter the crystalline product, wash with a cold 1:1 IPA/heptane mixture (2 x 50 mL), and dry under vacuum at 50 °C.
-
Expected Yield: 80-88 g (85-94% for the step) of a white to off-white crystalline solid.
-
Overall Yield: 77-88% over two steps.
-
Analytical Characterization & Quality Control
The final product must be rigorously tested to confirm its identity, strength, and purity.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity (¹H NMR) | Conforms to the reference spectrum | 400 MHz NMR (DMSO-d₆) |
| Identity (MS) | [M+H]⁺ = 208.0717 ± 5 ppm | High-Resolution Mass Spectrometry (HRMS) |
| Purity (HPLC) | ≥ 98.0% (Area %) | Reverse-phase HPLC with UV detection |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Toluene ≤ 890 ppm, IPA ≤ 5000 ppm, Heptane ≤ 5000 ppm | Headspace GC-MS |
Scale-up and Process Safety Considerations
Transitioning from lab to pilot scale requires careful management of potential hazards and process parameters.[12]
-
Thermal Management: The reductive cyclization with hydrazine and Raney Nickel is highly exothermic.[12] On a larger scale, efficient reactor cooling and a slow, controlled addition rate of hydrazine are critical to prevent a thermal runaway. Continuous flow reactors can offer superior heat management for this step if available.[12]
-
Gas Evolution: The cyclization step evolves a large volume of nitrogen gas. The reactor must be properly vented to an appropriate scrubber or exhaust system to avoid pressure buildup.
-
Catalyst Handling: Raney Nickel is pyrophoric and must be kept wet at all times.[3] Procedures for safe transfer, filtration, and quenching of the catalyst are paramount. The spent catalyst must be stored under water and disposed of as hazardous waste according to local regulations.[13][14]
-
Reagent Purity: Impurities in starting materials that are negligible at the lab scale can become significant issues in a large-scale batch, potentially affecting reaction kinetics and the final product's impurity profile.[12]
-
Personnel Safety: Hydrazine is a toxic and corrosive substance.[15] All handling must be done in a well-ventilated area using appropriate PPE, including gloves, lab coat, and safety goggles.[14] An emergency shower and eyewash station should be readily accessible.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. seed.nih.gov [seed.nih.gov]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. benchchem.com [benchchem.com]
- 13. jinjingchemical.com [jinjingchemical.com]
- 14. Indole for synthesis SDS - Download & Subscribe for Updates [sdsmanager.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-fluoro-1H-indole-7-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-fluoro-1H-indole-7-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields. The methodologies and solutions presented are grounded in established chemical principles and supported by peer-reviewed literature.
Introduction
The synthesis of polysubstituted indoles, such as this compound, is a critical task in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active compounds. However, the introduction of multiple substituents, particularly on the benzene portion of the indole ring, can present significant synthetic challenges, often leading to low yields and difficult purifications. This guide focuses on a likely and efficient synthetic route, the Leimgruber-Batcho indole synthesis, and addresses potential issues that may arise during its execution.
Proposed Synthetic Pathway: Leimgruber-Batcho Synthesis
A plausible and efficient route to this compound is the Leimgruber-Batcho synthesis. This method is advantageous for its typically high yields and mild reaction conditions.[1] The proposed two-step synthesis is outlined below.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Leimgruber-Batcho synthesis a suitable choice for preparing this compound?
The Leimgruber-Batcho synthesis is particularly well-suited for this target molecule for several reasons. It commences with an ortho-nitrotoluene derivative, and the substitution pattern of the target molecule (4-fluoro and 7-carboxylate) can be readily installed on the starting benzene ring.[1] This method generally provides high yields and proceeds under relatively mild conditions, which is beneficial for preserving the fluoro and ester functional groups.[1]
Q2: Are there alternative synthetic routes to consider?
Yes, other classical indole syntheses could be adapted. The Bartoli indole synthesis , for instance, is known to be effective for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3][4][5][6] The Fischer indole synthesis is a versatile and widely used method, though it may require harsher acidic conditions that could potentially be detrimental to the ester group.[7][8][9][10] Palladium-catalyzed methods have also emerged as powerful tools for constructing substituted indoles.[11][12][13][14]
Q3: What are the key starting materials for the proposed Leimgruber-Batcho synthesis, and are they commercially available?
The key starting material for the proposed synthesis is a substituted 2-nitrotoluene, specifically Methyl 2-fluoro-3-methyl-6-nitrobenzoate. While the exact commercial availability of this specific precursor may vary, substituted nitrotoluenes are a common class of starting materials in organic synthesis.
Q4: How critical is the purity of the starting materials and reagents?
The purity of all starting materials and reagents is paramount for the success of this synthesis. Impurities in the starting nitrotoluene can lead to the formation of undesired side products that may be difficult to separate from the desired indole. Similarly, the purity of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and the reducing agent is crucial for achieving high yields.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis of this compound via the Leimgruber-Batcho method.
Part 1: Enamine Formation
Problem 1: Low or no conversion of the starting nitrotoluene to the enamine.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient reaction temperature or time | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. | The condensation reaction to form the enamine requires thermal energy to overcome the activation barrier. |
| Degraded DMF-DMA | Use freshly opened or distilled DMF-DMA. | DMF-DMA is sensitive to moisture and can hydrolyze over time, reducing its reactivity. |
| Presence of moisture in the reaction | Ensure all glassware is oven-dried and use anhydrous solvents. | Water can react with DMF-DMA and hinder the formation of the enamine intermediate. |
Problem 2: Formation of multiple unidentified byproducts observed by TLC.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Decomposition of starting material or product | Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. | The nitro group and other functional groups on the aromatic ring can be sensitive to high temperatures, leading to decomposition. |
| Side reactions of DMF-DMA | Add DMF-DMA slowly to the reaction mixture at a slightly elevated temperature. | This can help to control the reaction rate and minimize side reactions. |
Part 2: Reductive Cyclization
Problem 3: Incomplete reduction of the nitro group.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive reducing agent | Use a fresh batch of the reducing agent (e.g., new Raney nickel, freshly activated iron powder). | The activity of reducing agents can diminish over time due to oxidation or deactivation. |
| Insufficient amount of reducing agent | Increase the molar equivalents of the reducing agent. | A stoichiometric excess of the reducing agent is often necessary to ensure complete reduction of the nitro group. |
| Poor solubility of the enamine intermediate | Consider using a co-solvent to improve the solubility of the enamine. | For the reduction to occur efficiently, the substrate must be in solution and accessible to the reducing agent. |
Problem 4: Low yield of the final indole product after cyclization.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Formation of side products during cyclization | Optimize the reaction conditions for the cyclization step (e.g., temperature, acid catalyst if applicable). | The cyclization of the amino-enamine intermediate to the indole can be influenced by various factors, and suboptimal conditions can lead to the formation of byproducts. |
| Decomposition of the indole product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. | Indoles can be sensitive to oxidation, especially at elevated temperatures.[15] |
| Product loss during workup and purification | Use a milder workup procedure and optimize the chromatography conditions. | The ester functionality can be susceptible to hydrolysis under strongly acidic or basic conditions. |
Problem 5: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of closely related impurities | Employ a different stationary phase or solvent system for column chromatography. Recrystallization may also be an effective purification method. | Structural analogs or isomers formed as byproducts can have similar polarities, making them difficult to separate by standard chromatography. |
| Product instability on silica gel | Consider using a less acidic stationary phase, such as neutral alumina, for chromatography. | Some indole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column. |
Experimental Protocols
Protocol 1: Synthesis of (E)-Ethyl 2-(2-fluoro-6-(methoxycarbonyl)-3-methylphenyl)-N,N-dimethylvinan-1-amine (Enamine Intermediate)
-
To a solution of Methyl 2-fluoro-3-methyl-6-nitrobenzoate (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0-3.0 eq) and pyrrolidine (0.1-0.2 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude enamine, which is often a colored solid, can be used in the next step without further purification or can be purified by recrystallization.
Protocol 2: Synthesis of this compound (Reductive Cyclization)
-
Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as ethanol or acetic acid.
-
Add the reducing agent (e.g., Raney nickel under a hydrogen atmosphere, or iron powder in acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC).
-
After the reaction is complete, filter off the solid catalyst/reagents and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
| Synthetic Route | Key Reagents | Typical Conditions | Reported Advantages | Potential Challenges |
| Leimgruber-Batcho | Substituted o-nitrotoluene, DMF-DMA, Reducing agent | Two steps, mild conditions | High yields, good functional group tolerance[1] | Availability of starting material |
| Bartoli | Substituted nitroarene, Vinyl Grignard reagent | One-pot, low temperature | Excellent for 7-substituted indoles[2][6] | Requires excess Grignard reagent |
| Fischer | Substituted phenylhydrazine, Ketone/aldehyde | Acid catalysis, elevated temperature | Widely applicable, well-established[7][10] | Can require harsh conditions, potential for side reactions |
| Palladium-catalyzed | Halogenated aniline, Alkyne/Ketone | Pd catalyst, ligand, base | High efficiency, broad scope[11][16] | Catalyst cost and removal |
Visualization of Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. This compound [sigmaaldrich.com]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006013048A1 - Indole, indazole or indoline derivatives - Google Patents [patents.google.com]
- 6. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]
- 13. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (396075-01-7) for sale [vulcanchem.com]
- 14. Ethyl 7-fluoro-1H-indole-6-carboxylate|BLD Pharm [bldpharm.com]
- 15. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 16. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Technical Support Center: Purification of Ethyl 4-fluoro-1H-indole-7-carboxylate
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the dedicated technical support guide for the purification of Ethyl 4-fluoro-1H-indole-7-carboxylate (CAS No. 1196048-19-7).[1][2] This resource is designed to provide practical, experience-driven advice to overcome common challenges encountered during the isolation and purification of this important heterocyclic building block. The indole nucleus is a privileged scaffold in medicinal chemistry, but its purification can be non-trivial.[3][4] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final product is a dark brown or black oil, but I expected a solid. What caused this, and how can I fix it?
Answer:
The dark coloration is a frequent issue and typically indicates the presence of impurities or degradation products. The indole ring system can be sensitive to harsh conditions, especially strong acids or bases and elevated temperatures, which might be carried over from the synthesis step (e.g., Fischer indole synthesis).[5]
Potential Causes & Mechanistic Insight:
-
Residual Acid/Base: Catalysts from the synthesis can char the material, especially during solvent evaporation under heat.
-
Oxidation: The pyrrole ring of the indole is electron-rich and susceptible to air oxidation, which can form highly colored polymeric byproducts. This is often accelerated by light and trace metals.
-
Thermal Degradation: Prolonged heating during reaction workup or solvent removal can cause decomposition.
Step-by-Step Troubleshooting Protocol:
-
Aqueous Workup: Before concentrating the crude product, perform a thorough aqueous workup. Dissolve the crude material in an organic solvent like ethyl acetate. Wash sequentially with a mild base (e.g., saturated aq. NaHCO₃) to remove acid, followed by a mild acid (e.g., dilute aq. HCl) if the reaction was basic, and finally with brine to remove excess water.[6] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Charcoal Treatment: If the color persists after an aqueous wash, consider treatment with activated carbon. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite to remove the charcoal.[7] Caution: Activated carbon can adsorb your product, so use it sparingly and expect some yield loss.
-
Column Chromatography: This is the most effective method for removing both colored and non-colored impurities. A detailed protocol is provided later in this guide.
-
Minimize Heat: During solvent evaporation using a rotary evaporator, use a moderate water bath temperature (typically ≤ 40°C) to prevent thermal degradation.[7]
Question 2: My HPLC analysis shows a persistent impurity peak with a similar retention time to my product. How can I identify and remove it?
Answer:
This common problem suggests an impurity with polarity very similar to your target compound, making separation difficult. The most likely culprits are regioisomers or closely related side-products from the synthesis.
Potential Impurities & Identification:
-
Regioisomers: Depending on the synthetic route (e.g., Fischer indole synthesis from a substituted phenylhydrazine), you may form other indole isomers. For instance, if the cyclization is not perfectly regioselective, you could have isomeric indole carboxylates.[5]
-
Unreacted Starting Materials: If the reaction did not go to completion, starting materials may co-elute with the product.
-
Hydrolysis Product: If the crude product was exposed to acidic or basic conditions for too long, some of the ethyl ester may have hydrolyzed to the corresponding carboxylic acid.
Troubleshooting & Optimization Strategies:
-
Optimize Chromatography:
-
Shallow Gradient: If using gradient elution, make the gradient shallower around the elution point of your product. For example, instead of a 10-50% ethyl acetate in hexane gradient, try a 15-25% gradient over many more column volumes.
-
Solvent System Modification: Sometimes, changing the solvent system entirely can alter selectivity. Try substituting ethyl acetate with diethyl ether or a mixture of dichloromethane/methanol. For indole compounds, a hexane/ethyl acetate system is a very common and effective starting point.[8][9]
-
-
Recrystallization: This technique can be exceptionally effective for removing small amounts of impurities, especially isomers. The key is finding a solvent system where the product's solubility is highly dependent on temperature, while the impurity's solubility is not. A detailed solvent screening protocol is provided below.[10][11]
-
Preparative HPLC: For high-value materials or when all other methods fail, preparative reverse-phase HPLC is a powerful option. It offers much higher resolution than standard flash chromatography.[12][13]
Question 3: My attempts at recrystallization are failing. The compound either "oils out" or my recovery is very low. What should I do?
Answer:
Recrystallization failure is usually a matter of selecting the right solvent or solvent system. "Oiling out" occurs when the solid's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Low recovery means the product is too soluble in the cold solvent.[7]
Systematic Approach to Solvent Selection:
-
Single Solvent Screening: Use the protocol below to test a range of solvents with varying polarities. The ideal solvent will dissolve your compound when hot but not when cold.
-
Mixed Solvent Systems: If no single solvent is ideal, use a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
Common Pairs: Ethanol/Water, Ethyl Acetate/Hexane, Dichloromethane/Hexane.
-
Protocol: Recrystallization Solvent Screening
-
Place ~20 mg of your crude product into several small test tubes.
-
To each tube, add a different test solvent (e.g., Hexane, Toluene, Ethyl Acetate, Ethanol, Water) dropwise at room temperature.
-
Observation 1: If the compound dissolves at room temperature, the solvent is unsuitable as a primary recrystallization solvent but could be the "good" solvent in a binary system.
-
Observation 2: If the compound does not dissolve, gently heat the tube in a water bath. If it dissolves completely, this is a potential candidate.
-
Observation 3: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. If high-quality crystals form, you have found a good solvent.
-
Observation 4: If the compound "oils out," try a lower-boiling point solvent or use a more dilute solution.
| Solvent | Polarity | Boiling Point (°C) | Common Use Case |
| Hexane | Non-polar | 69 | "Poor" solvent; good for precipitating from more polar solvents. |
| Toluene | Non-polar | 111 | Good for aromatic compounds; higher boiling point. |
| Ethyl Acetate | Polar Aprotic | 77 | Excellent general-purpose solvent for many organics. |
| Ethanol | Polar Protic | 78 | Good for compounds with H-bond donors/acceptors. |
| Water | Very Polar | 100 | Often used as the "poor" solvent with alcohols or acetone. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for silica gel column chromatography?
A1: For indole esters, a gradient of ethyl acetate in hexane is the most common and effective mobile phase.[8]
-
Recommended Starting Point: Begin with a low polarity eluent (e.g., 5% Ethyl Acetate / 95% Hexane) and gradually increase the polarity (e.g., up to 30-40% Ethyl Acetate).
-
TLC Analysis First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.25-0.35 for your product in the elution solvent. This provides the best balance between separation and run time.
Q2: Can you provide a standard protocol for flash column chromatography?
A2: Certainly. This protocol assumes you have already determined a suitable eluent system by TLC.[14]
Protocol: Flash Column Chromatography
-
Column Preparation: Securely clamp a glass column. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing (Slurry Method): In a beaker, mix silica gel with your initial, low-polarity eluent to form a slurry. Pour the slurry into the column. Use gentle air pressure to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a final thin layer of sand on top.
-
Elution: Carefully add your mobile phase to the column. Use air pressure to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect eluting solvent in a series of test tubes.
-
Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Q3: What are the stability and storage considerations for this compound?
A3: Like many indole derivatives, this compound should be handled with care to ensure its long-term integrity.[15]
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place. A refrigerator or freezer is ideal for long-term storage.
-
Light Sensitivity: Indoles can be sensitive to light, which can catalyze oxidation and discoloration. Use amber vials or store containers in the dark.
-
Air Sensitivity: The electron-rich indole core can be susceptible to air oxidation over time. Purging the container with an inert gas before sealing can prolong shelf life.
Visual Workflows
The following diagrams illustrate key decision-making processes in the purification workflow.
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. 1196048-19-7 | this compound - Moldb [moldb.com]
- 2. 1H-Indole-7-carboxylic acid, 4-fluoro-, ethyl ester (1 x 500 mg) | Reagentia [reagentia.eu]
- 3. ossila.com [ossila.com]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (396075-01-7) for sale [vulcanchem.com]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. orgsyn.org [orgsyn.org]
- 15. innospk.com [innospk.com]
Technical Support Center: Optimization of N-alkylation of 4-Fluoroindoles
Welcome to the technical support center for the N-alkylation of 4-fluoroindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The presence of the electron-withdrawing fluorine atom at the C4 position influences the reactivity of the indole ring, presenting unique challenges and opportunities for optimization. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high yields and selectivity in your reactions.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the N-alkylation of 4-fluoroindoles, providing concise answers and foundational knowledge.
Q1: Why is N-alkylation of 4-fluoroindoles challenging?
A1: The fluorine atom at the C4 position is electron-withdrawing, which decreases the nucleophilicity of the indole nitrogen, making it less reactive towards alkylating agents.[1] This reduced reactivity often necessitates stronger bases or more forcing conditions, which can lead to side reactions. Additionally, competition between N-alkylation and C3-alkylation is a common issue in indole chemistry, as the C3 position is often highly nucleophilic.[2][3]
Q2: What are the most common side reactions observed during the N-alkylation of 4-fluoroindoles?
A2: The most prevalent side reaction is C3-alkylation.[2] Other potential side reactions include C2-alkylation, which is less common, and dialkylation where both the nitrogen and a carbon atom are alkylated.[2] Over-alkylation at the nitrogen, leading to quaternary ammonium salts, can also occur if the reaction is not carefully controlled.
Q3: How does the choice of base impact the regioselectivity (N- vs. C-alkylation)?
A3: The base is crucial for deprotonating the indole N-H, and its nature significantly influences the outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF generally favor N-alkylation by forming the indole anion.[2][4][5] Weaker bases may not fully deprotonate the indole, leading to a higher proportion of C3-alkylation.[2] The counter-ion of the base can also play a role; for instance, potassium bases are sometimes observed to give different selectivity compared to sodium bases.[4]
Q4: What are the recommended solvents for this reaction?
A4: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are most commonly used.[2][4] These solvents effectively solvate the indole anion and the cation of the base, facilitating the reaction. The choice of solvent can be critical for regioselectivity, with different solvents favoring either N- or C-alkylation depending on the specific reaction conditions.[4]
Q5: Are there alternative methods to the traditional base/alkyl halide approach?
A5: Yes, several alternative methods offer milder conditions and improved selectivity. These include:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the indole nitrogen.[6][7][8][9] It is particularly useful for substrates with sensitive functional groups that are incompatible with strong bases.[2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between the indole nitrogen and an aryl or vinyl halide.[10][11][12][13][14]
-
Phase-Transfer Catalysis (PTC): PTC allows the reaction to be carried out in a biphasic system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst, which can be operationally simple and scalable.[15][16][17][18]
Section 2: Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during the N-alkylation of 4-fluoroindoles.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | 1. Insufficiently strong base: The pKa of the 4-fluoroindole N-H is higher than that of unsubstituted indole due to the electron-withdrawing fluorine. 2. Low reactivity of the alkylating agent: Sterically hindered or electron-poor alkylating agents may react slowly. 3. Low reaction temperature: The activation energy for the reaction may not be overcome. 4. Poor quality of reagents: Deactivated base (e.g., old NaH) or impure solvent. | 1. Switch to a stronger base: If using a carbonate or hydroxide, consider switching to NaH or KH. 2. Use a more reactive alkylating agent: Convert alkyl chlorides or bromides to the corresponding iodides in situ (Finkelstein reaction) or use more reactive agents like triflates. 3. Increase the reaction temperature: Monitor for potential side reactions at higher temperatures.[2] 4. Use freshly opened or properly stored reagents: Ensure solvents are anhydrous. |
| Significant C3-Alkylation | 1. Incomplete deprotonation of the indole nitrogen: This leaves the C3 position as a competitive nucleophile.[2] 2. "Soft" reaction conditions: Certain combinations of solvents and counter-ions can favor attack at the "softer" C3 position. 3. Highly reactive alkylating agent: Less selective reaction with the most nucleophilic site. | 1. Ensure complete deprotonation: Use a sufficiently strong base (e.g., NaH) and allow adequate time for the deprotonation to complete before adding the alkylating agent.[2] 2. Modify the solvent system: Polar aprotic solvents like DMF or THF generally favor N-alkylation.[2][4] 3. Consider a change in counter-ion: Experiment with different bases (e.g., NaH vs. KH). 4. Use a less reactive alkylating agent or add the alkylating agent slowly at a lower temperature. |
| Formation of Dialkylated Products | 1. Excess alkylating agent: More than one equivalent of the alkylating agent is present. 2. High reactivity of the N-alkylated product: The N-alkylated indole can be further alkylated. | 1. Use stoichiometric amounts of the alkylating agent: Carefully control the stoichiometry, aiming for 1.0-1.1 equivalents. 2. Monitor the reaction closely: Use TLC or LC-MS to track the formation of the desired product and stop the reaction once the starting material is consumed. 3. Lower the reaction temperature: This can help to control the reactivity and prevent over-alkylation.[2] |
| Degradation of Starting Material or Product | 1. Harsh reaction conditions: Strong bases or high temperatures can degrade sensitive functional groups. 2. Presence of oxygen or water: Can lead to oxidative decomposition or quenching of the base. | 1. Consider milder reaction conditions: Explore alternatives like the Mitsunobu reaction or phase-transfer catalysis.[6][7] 2. Ensure an inert atmosphere: Conduct the reaction under nitrogen or argon. 3. Use anhydrous solvents: Dry solvents thoroughly before use. |
| Difficult Purification | 1. Similar polarity of starting material, product, and byproducts. 2. Formation of inseparable isomers (N- vs. C-alkylated). | 1. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. Consider alternative purification techniques like preparative HPLC or crystallization. 2. Optimize reaction selectivity: Focus on reaction conditions that maximize the formation of the desired isomer to simplify purification. |
Section 3: Experimental Protocols & Workflows
Standard Protocol for N-Alkylation using Sodium Hydride
This protocol provides a general procedure for the N-alkylation of 4-fluoroindole with an alkyl halide using sodium hydride as the base.
Materials:
-
4-Fluoroindole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-fluoroindole (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF (to achieve a concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.0-1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[19]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the N-alkylation of 4-fluoroindoles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 16. researchgate.net [researchgate.net]
- 17. Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole [journal.ecust.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Regioselective Functionalization of Fluorinated Indoles
Welcome to the technical support center for the regioselective functionalization of fluorinated indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying the fluorinated indole scaffold. The strategic incorporation of fluorine into indole-based molecules is a powerful tool for modulating their physicochemical and pharmacological properties. However, achieving precise regiocontrol during functionalization presents a significant synthetic challenge.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The content is grounded in established mechanistic principles and field-proven insights to empower you to overcome common hurdles and accelerate your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why is regioselective functionalization of the indole benzene ring (C4-C7) so challenging?
-
How does the position of the fluorine atom on the indole ring affect its reactivity and regioselectivity?
-
What are the most common side reactions, and how can they be minimized?
-
How do I choose the right directing group for my desired regioselectivity?
-
-
Troubleshooting Guides
-
Problem 1: Poor or No Conversion
-
Problem 2: Lack of Regioselectivity (Mixture of Isomers)
-
Problem 3: Decomposition of Starting Material or Product
-
Problem 4: Difficulty in Removing the Directing Group
-
-
Experimental Protocols & Data
-
Protocol 1: Palladium-Catalyzed C4-Arylation of a 6-Fluoroindole using a Removable Directing Group
-
Comparative Data: Ligand Effects on C2/C3 Selectivity
-
-
Visualized Mechanisms & Workflows
-
Decision Tree for Troubleshooting Poor Regioselectivity
-
General Mechanism for Directing Group-Assisted C-H Functionalization
-
-
References
Frequently Asked Questions (FAQs)
Why is regioselective functionalization of the indole benzene ring (C4-C7) so challenging?
The inherent electronic properties of the indole ring system are the primary reason for this challenge. The pyrrole moiety is significantly more electron-rich and nucleophilic than the benzene ring.[2] Consequently, electrophilic substitution and many transition-metal-catalyzed C-H functionalization reactions preferentially occur at the C3 position, or at C2 if C3 is blocked.[3] Functionalization of the less reactive C4-C7 positions on the benzenoid ring requires overcoming this intrinsic reactivity bias.[4] This is typically achieved by employing directing groups that position the catalyst in proximity to the desired C-H bond.[2][5]
How does the position of the fluorine atom on the indole ring affect its reactivity and regioselectivity?
A fluorine atom's strong electron-withdrawing inductive effect (-I) and weak resonance donating effect (+R) can significantly alter the electronic landscape of the indole ring.
-
Fluorine on the Benzene Ring (C4-C7): A fluorine atom on the benzenoid part deactivates the entire ring towards electrophilic attack, including the typically reactive C3 position. This can sometimes help to level the reactivity differences between the pyrrole and benzene rings, although the C3 position generally remains the most nucleophilic. The position of the fluorine can also exert steric effects that may influence the approach of a catalyst or reagent. For instance, a C7-fluoro substituent can modulate the physicochemical and pharmacological properties of the indole core.[6]
-
Fluorine on the Pyrrole Ring (e.g., C2 or C3): Fluorine at these positions strongly deactivates the pyrrole ring, potentially making the benzenoid C-H bonds more accessible for certain types of functionalization. However, direct fluorination of the indole heteroaryl ring is a common strategy.[7] The presence of fluorine can also impact the acidity of the N-H proton, which can be a critical factor in reactions involving deprotonation.
What are the most common side reactions, and how can they be minimized?
-
Homocoupling of the coupling partner: This is common in cross-coupling reactions. It can be minimized by slowly adding the coupling partner, optimizing the stoichiometry, and ensuring the catalytic cycle's cross-coupling step is faster than homocoupling.
-
Multiple functionalizations: If more than one C-H bond is activated, di- or even tri-functionalized products can form. This can be controlled by using a sterically bulky directing group, carefully controlling the reaction time and stoichiometry of reagents, and sometimes by lowering the reaction temperature.
-
N-Functionalization: The indole nitrogen is a nucleophile and can compete with C-H functionalization, especially in the absence of a directing group on the nitrogen. Using N-protected indoles is the most straightforward way to prevent this.
-
Oxidative Decomposition: Electron-rich indoles, especially N-alkylindoles, can be sensitive to the oxidative conditions often required for C-H functionalization, leading to decomposition.[8] Using milder oxidants, shorter reaction times, and inert atmospheres can mitigate this.
How do I choose the right directing group for my desired regioselectivity?
The choice of a directing group is crucial and depends on the target position.[4]
-
For C2-Functionalization: Pyrimidyl, picolinoyl, and related N-heterocyclic groups on the indole nitrogen are effective for directing functionalization to the C2 position.[9]
-
For C4-Functionalization: Achieving C4 selectivity is particularly difficult due to the proximity of the highly reactive C3 position.[2] Transient directing groups like glycine or removable pivaloyl groups at the C3 position have been successfully employed to direct functionalization to C4.[2][10]
-
For C7-Functionalization: Bulky directing groups on the indole nitrogen, such as phosphinoyl or hydrosilyl groups, are often required to sterically favor the C7 position.[5] The choice of ligand in conjunction with the directing group is also critical for achieving high C7 selectivity.[5]
Troubleshooting Guides
Problem 1: Poor or No Conversion
Symptoms: Your starting material is largely unreacted after the specified reaction time.
| Potential Cause | Suggested Solution & Rationale |
| Inactive Catalyst | The catalyst may have degraded due to exposure to air or moisture. Use freshly opened catalyst or purify/activate it according to established procedures. For palladium catalysts, ensure the active Pd(0) or Pd(II) species can be generated in situ. |
| Inefficient Directing Group Installation/Cleavage | Confirm the directing group is correctly installed using NMR or MS. If the reaction involves in-situ formation of the directed intermediate, ensure the conditions are optimal for its formation. |
| Insufficient Reaction Temperature | C-H activation is often the rate-limiting step and typically requires elevated temperatures. Incrementally increase the reaction temperature by 10-20 °C. Be mindful of potential starting material or product decomposition at higher temperatures. |
| Incompatible Solvent | The solvent can affect catalyst solubility and the reaction mechanism. Screen different solvents. For example, polar aprotic solvents like DMF or THF are common, but sometimes additives like HFIP can be crucial.[2] |
| Presence of Inhibitors | Trace impurities in starting materials or solvents (e.g., water, oxygen, coordinating species) can poison the catalyst. Use freshly distilled, anhydrous solvents and rigorously degas the reaction mixture. |
Problem 2: Lack of Regioselectivity (Mixture of Isomers)
Symptoms: You obtain a mixture of products functionalized at different positions (e.g., C2/C3 or C4/C7).
| Potential Cause | Suggested Solution & Rationale |
| Suboptimal Ligand | The ligand plays a critical role in controlling regioselectivity in transition-metal catalysis. A ligand can switch the regioselectivity-determining step of a reaction.[11] For example, in Pd-catalyzed oxidative Heck reactions of indoles, DMSO can favor C3-alkenylation, while specially designed sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity to C2.[11] |
| Steric/Electronic Effects of the Substrate | The inherent properties of your specific fluorinated indole may favor multiple sites. Consider modifying the substrate. For example, installing a temporary blocking group at a more reactive site (e.g., C3) can force functionalization to occur elsewhere. |
| Incorrect Directing Group | The directing group may not be specific enough for the desired position. For C7 selectivity, a bulky directing group is often essential to disfavor the less hindered C2 position.[5] Re-evaluate your choice of directing group based on literature precedents for the desired regiochemistry. |
| Reaction Conditions Favoring a Different Pathway | Temperature, solvent, and additives can all influence the regiochemical outcome. A systematic screen of reaction parameters (a "Design of Experiments" or DoE approach) can help identify conditions that favor one isomer. For Rh(III)-catalyzed reactions, the directing group itself can behave differently under varied conditions.[12] |
Problem 3: Decomposition of Starting Material or Product
Symptoms: Low mass balance, formation of baseline material on TLC, or complex, unidentifiable NMR spectra.
| Potential Cause | Suggested Solution & Rationale |
| Harsh Reaction Conditions | High temperatures or strongly acidic/basic media can degrade sensitive indole rings. Attempt the reaction at a lower temperature for a longer duration. Screen for milder bases or acids if they are part of the reaction. |
| Oxidative Instability | Many C-H functionalization reactions use an oxidant which can damage the electron-rich indole. Use the minimum effective amount of oxidant. Consider switching to a milder oxidant (e.g., from Cu(OAc)₂ to Ag₂CO₃) or running the reaction under an inert atmosphere. |
| Photochemical Decomposition | Some fluorinated compounds and reaction intermediates are light-sensitive. Protect the reaction from light by wrapping the flask in aluminum foil. |
Problem 4: Difficulty in Removing the Directing Group
Symptoms: The desired functionalized indole is formed, but the directing group cannot be cleaved without decomposing the product.
| Potential Cause | Suggested Solution & Rationale |
| Cleavage Conditions are too Harsh | The conditions required to remove the directing group (e.g., strong acid, base, or fluoride source) may be incompatible with your functionalized product. |
| Product Inhibition/Chelation | The newly introduced functional group may chelate to the directing group or a metal, preventing cleavage. Add a competing chelating agent during the cleavage step. |
| Steric Hindrance | The functional group may sterically block access to the site where cleavage occurs. This may require redesigning the synthesis to use a different, more labile directing group. |
Experimental Protocols & Data
Protocol 1: Palladium-Catalyzed C4-Arylation of a 6-Fluoroindole using a Removable Directing Group
This protocol is adapted from methodologies that utilize a directing group at the C3 position to achieve C4 functionalization.[2][10]
Step 1: Installation of C3-Pivaloyl Directing Group
-
To a solution of 6-fluoroindole (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully with saturated aq. NH₄Cl and extract with ethyl acetate.
-
Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3-pivaloyl-6-fluoroindole.
Step 2: C4-Arylation
-
In an oven-dried Schlenk tube, combine 3-pivaloyl-6-fluoroindole (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (0.1 M) and DBU (2.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Purify by column chromatography to yield the C4-arylated product.
Step 3: Removal of Pivaloyl Group
-
Dissolve the C4-arylated product (1.0 eq) in methanol (0.1 M).
-
Add sodium methoxide (3.0 eq).
-
Stir at room temperature for 6 hours.
-
Neutralize with 1 M HCl and extract with ethyl acetate.
-
Purify by column chromatography to obtain the final C4-arylated 6-fluoroindole.
Comparative Data: Ligand Effects on C2/C3 Selectivity
The following table summarizes literature findings on how ligand choice can dictate the regioselectivity of Pd-catalyzed alkenylation of a generic N-protected indole.[11]
| Ligand | Predominant Isomer | Typical Yield | Rationale |
| None/DMSO | C3-alkenylated | 40-60% | Follows the intrinsic reactivity of the indole C3-H bond via a concerted metalation-deprotonation (CMD) pathway.[8][11] |
| SOHP | C2-alkenylated | 70-90% | The SOHP ligand enables a switch in the regioselectivity-determining step, favoring C-H activation at the C2 position.[11] |
| P(o-Tol)₃ | C3-fluoroalkylated | High | In the annulation of fluoroalkylated alkynes, phosphine ligands can control regioselectivity, with bulky phosphines favoring the 3-substituted product.[13][14] |
Visualized Mechanisms & Workflows
Decision Tree for Troubleshooting Poor Regioselectivity
Caption: A troubleshooting flowchart for addressing issues with regioselectivity.
General Mechanism for Directing Group-Assisted C-H Functionalization
Caption: A generalized catalytic cycle for directing group-assisted C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A facile regiocontrol in the palladium-catalyzed annulation of fluorine-containing internal alkynes with variously substituted 2-iodoanilines: a new regioselective synthesis of 2- or 3-fluoroalkylated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Stability of Ethyl 4-fluoro-1H-indole-7-carboxylate under different reaction conditions
Technical Support Center: Ethyl 4-fluoro-1H-indole-7-carboxylate
Welcome to the technical support guide for this compound (CAS 1196048-19-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into its stability, helping you anticipate challenges, troubleshoot unexpected outcomes, and optimize your synthetic routes.
Overview: A Molecule of Nuanced Reactivity
This compound is a valuable intermediate, characterized by an electron-rich pyrrole ring fused to an electron-deficient benzene ring. This electronic dichotomy, arising from the competing effects of the indole nitrogen, the 4-fluoro substituent, and the 7-carboxylate group, governs its reactivity and stability. Understanding these influences is paramount to its successful application.
Key Structural Features and Their Implications:
-
Indole N-H: The acidic proton at the N1 position is a primary site for deprotonation under basic conditions and a key player in acid-catalyzed degradation pathways. N-protection is often a crucial first step to prevent unwanted side reactions.[1]
-
Pyrrole Ring (C2-C3 bond): This is the most electron-rich part of the molecule, making it susceptible to electrophilic attack, oxidation, and acid-catalyzed dimerization.[2][3]
-
4-Fluoro Group: This group exerts a strong electron-withdrawing inductive effect, making the adjacent C-F bond a potential site for nucleophilic aromatic substitution (SNAr) under specific, forcing conditions.[4]
-
7-Ethyl Carboxylate Group: An electron-withdrawing group that deactivates the benzene ring. The ester linkage itself is a key reactive handle but is also susceptible to hydrolysis under both acidic and basic conditions.[5][6]
Summary of Stability Under Common Stress Conditions
The following table provides a high-level overview of the compound's stability. Detailed explanations and troubleshooting advice are provided in the subsequent FAQ section.
| Condition Category | Stress Agent | Potential Outcome / Instability | Recommended Action |
| Acidic | Strong acids (e.g., HCl, H₂SO₄, TFA) | Dimerization/Polymerization at C3, potential ester hydrolysis.[7][8] | Use mild acids, low temperatures, or protect the N-H position. |
| Basic | Strong bases (e.g., NaOH, KOH, NaH) | Ester hydrolysis (saponification), N-H deprotonation.[6] | Use stoichiometric base at controlled temperatures for hydrolysis. Use anhydrous conditions for N-H deprotonation. |
| Oxidative | Air, O₂, Peroxides, Strong Oxidants | Oxidation of the pyrrole ring, potentially forming 2-oxindole derivatives or colored impurities.[9][10] | Store under inert gas (N₂ or Ar), avoid exposure to strong oxidants unless intended. |
| Reductive | Strong hydrides (e.g., LiAlH₄), Dissolving Metals | Reduction of the ester to an alcohol; potential reduction of the indole C2-C3 double bond under harsh conditions.[11][12] | Choose selective reducing agents (e.g., NaBH₄ may not be strong enough for the ester). |
| Thermal | High Temperatures (>150-200 °C) | Decomposition. Indole rings can undergo fragmentation at very high temperatures.[13][14] | Perform reactions at the lowest effective temperature. Use high-vacuum distillation with caution. |
| Metal-Catalyzed | Palladium, Copper, etc. | C-H activation, N-H interference with catalysts. | N-protection is highly recommended for cross-coupling reactions to improve yield and reproducibility.[15] |
| Nucleophilic | Strong Nucleophiles (e.g., R-S⁻, RO⁻) | Nucleophilic Aromatic Substitution (SNAr) to displace the 4-fluoro group (requires forcing conditions).[4][16] | Avoid high temperatures and very strong nucleophiles if fluorine retention is desired. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction under acidic conditions (e.g., TFA, HCl) turned dark and resulted in a complex mixture of products. What is the likely cause?
Answer: You are likely observing acid-catalyzed dimerization or polymerization. The indole C3 position is highly nucleophilic and can attack the protonated form of another indole molecule. This initiates a chain reaction leading to insoluble, often colored, oligomers.[17] The electron-rich nature of the indole core makes it highly susceptible to this pathway, even with the electron-withdrawing groups on the benzene ring.
Troubleshooting Workflow for Acidic Conditions
Caption: Troubleshooting acid-induced decomposition.
Underlying Mechanism: The N-H protonation is often disfavored. Instead, protonation at C3 generates an indoleninium ion, a potent electrophile. This is then attacked by a neutral indole molecule, initiating dimerization. Protecting the nitrogen with an electron-withdrawing group (like tosyl or Boc) significantly reduces the nucleophilicity of the C3 position, mitigating this side reaction.[18]
Q2: I am attempting a nucleophilic reaction and observing an unexpected loss of the fluorine substituent. How is this possible?
Answer: You are likely encountering a Nucleophilic Aromatic Substitution (SNAr) reaction. While the C-F bond is very strong, the aromatic ring can be attacked by a potent nucleophile if the ring is sufficiently electron-poor. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).
The rate-determining step is typically the initial attack by the nucleophile.[4] Therefore, the high electronegativity of fluorine actually accelerates the reaction by making the carbon it's attached to more electrophilic, even though the C-F bond is the strongest carbon-halogen bond.[19]
Key Factors Favoring SNAr:
-
Strong Nucleophiles: Thiolates, alkoxides, and amines are common culprits.
-
High Temperatures: These reactions often require thermal energy to overcome the activation barrier.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP can stabilize the charged intermediate.
Mitigation Strategy: If retaining the fluorine atom is critical, consider using less aggressive nucleophiles, lower reaction temperatures, or changing the solvent. If the reaction is a metal-catalyzed cross-coupling, ensure your conditions do not generate strongly basic anionic species that could act as nucleophiles.
Q3: During my workup or purification, my compound is developing a pink or brown color. Is this a sign of decomposition?
Answer: Yes, color formation is a common indicator of indole oxidation. The electron-rich pyrrole ring is susceptible to oxidation by atmospheric oxygen, especially when exposed to light, acid, or trace metals. The initial oxidation products can further react to form highly conjugated, colored species. A common pathway is oxidation at the C2 position to form a 2-oxindole derivative.[10]
Preventative Measures:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere like nitrogen or argon whenever possible.
-
Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Avoid Light: Store the compound in an amber vial or protect it from light.
-
Purification: During chromatography, work efficiently to minimize the compound's exposure time on the stationary phase (e.g., silica gel), which can be slightly acidic and promote oxidation.
Q4: I am trying to perform a Suzuki or Heck coupling at another position, but the reaction is low-yielding and messy. What should I consider?
Answer: The indole N-H is often problematic in palladium-catalyzed cross-coupling reactions. It can react with the base or the palladium catalyst itself, leading to catalyst deactivation or undesired side reactions.
The Solution: N-Protection Protecting the indole nitrogen is the most reliable strategy to ensure clean and high-yielding cross-coupling reactions.[1]
-
N-Tosyl (Ts) or N-Besyl (Bs): These strongly electron-withdrawing groups deactivate the indole ring towards unwanted electrophilic palladation and prevent N-H related side reactions. They are robust but require harsh conditions for removal.
-
N-Boc: A common choice that is easily removed under acidic conditions. It effectively blocks the N-H site.
-
N-SEM (2-(Trimethylsilyl)ethoxymethyl): Protects the N-H and is readily removed under fluoride-mediated conditions.
Caption: Impact of N-protection on cross-coupling.
Recommended Experimental Protocols
Protocol 1: General N-H Protection with Boc Anhydride (Boc₂O)
This protocol enhances stability in a wide range of subsequent reactions by preventing N-H related side reactions.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous THF or DCM (approx. 0.1 M concentration).
-
Reagents: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Standard Basic Hydrolysis of the Ethyl Ester (Saponification)
This protocol converts the ethyl ester to the corresponding carboxylic acid.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and Methanol (e.g., 3:1 ratio).
-
Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0-3.0 eq) or Sodium Hydroxide (NaOH, 2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the rate. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After completion, cool the reaction to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. The carboxylic acid product will often precipitate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the carboxylic acid, which can be recrystallized for further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic substitution at the indole [quimicaorganica.org]
- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 10. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. akjournals.com [akjournals.com]
- 15. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
Improving the solubility of Ethyl 4-fluoro-1H-indole-7-carboxylate for biological assays
Technical Support Center: Ethyl 4-fluoro-1H-indole-7-carboxylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during biological assays. We will explore the underlying principles of solubility and provide validated, step-by-step protocols to ensure the reliable and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is an indole derivative, a class of molecules that serves as a vital scaffold in medicinal chemistry.[1][2] Its core structure consists of a benzene ring fused to a pyrrole ring, making it largely aromatic and hydrophobic.[3] While specific experimental solubility data is not widely published, its structure suggests poor aqueous solubility, a common characteristic for many promising new chemical entities.[4]
| Property | Value | Source |
| CAS Number | 1196048-19-7 | [5][6][7] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [5] |
| Molecular Weight | 207.20 g/mol | [5] |
| Physical Form | Solid | |
| Predicted Nature | Hydrophobic / Poorly Water-Soluble | [8][9] |
Q2: My compound, dissolved in DMSO, precipitates immediately when added to my aqueous cell culture medium. Why is this happening?
This is a classic issue known as "crashing out" and is expected for hydrophobic compounds.[10][11] The compound is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is diluted into a predominantly aqueous environment (like cell culture media or PBS), the compound's low aqueous solubility limit is quickly exceeded, causing it to precipitate.[12] The DMSO molecules, which were solvating the compound, disperse and interact with water, leaving the hydrophobic compound to aggregate and fall out of solution.[12]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity.[10] However, this tolerance is cell-line specific. It is crucial to perform a vehicle control experiment where you treat your cells with various concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the highest concentration that does not affect cell viability or the specific endpoint of your assay.[10]
Q4: What are the primary strategies to improve the aqueous solubility of this compound?
Several established techniques can be employed, often in combination, to enhance the solubility of poorly soluble drugs for in-vitro testing.[13] The most common and effective methods include:
-
Co-Solvency: Adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of nonpolar molecules.[14][15]
-
pH Adjustment: For ionizable compounds, altering the pH of the medium can convert the molecule to a more soluble charged form.[][17]
-
Use of Excipients (e.g., Cyclodextrins): Employing agents that can encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous solvent.[18][19]
Troubleshooting and Solubilization Workflow
This workflow provides a logical progression for tackling solubility issues with this compound.
References
- 1. ossila.com [ossila.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. 1196048-19-7 | this compound - Moldb [moldb.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 1H-Indole-7-carboxylic acid, 4-fluoro-, ethyl ester (1 x 500 mg) | Reagentia [reagentia.eu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 17. Khan Academy [khanacademy.org]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Byproduct identification and removal in Ethyl 4-fluoro-1H-indole-7-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-1H-indole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated indole intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while achievable through established methods, can present challenges, including the formation of undesired byproducts and purification difficulties. This guide provides a structured approach to identifying and resolving these common issues, ensuring a higher success rate and product purity in your experiments.
The primary synthetic route discussed is a multi-step process beginning with 2,5-difluoronitrobenzene, proceeding through a Japp-Klingemann reaction, and culminating in a Fischer indole synthesis. Understanding the nuances of each step is critical for effective troubleshooting.
Synthetic Pathway Overview
A common and effective route to this compound is outlined below. This pathway will serve as the basis for our discussion on byproduct formation and removal.
Strategies to avoid defluorination during reactions with Ethyl 4-fluoro-1H-indole-7-carboxylate
A technical support center with troubleshooting guides and FAQs has been created to address strategies for avoiding defluorination during reactions with Ethyl 4-fluoro-1H-indole-7-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development.
Technical Support Center: Navigating Reactions with this compound
Welcome to our dedicated technical guide for this compound. This valuable synthetic intermediate is pivotal in many research and development programs. However, its utility is often challenged by the lability of the C4-fluorine bond. This resource provides expert insights and field-proven strategies to help you mitigate undesired defluorination, ensuring the successful execution of your synthetic routes.
Core Challenge: Understanding C4-Fluorine Bond Instability
The carbon-fluorine bond is renowned as the strongest single bond in organic chemistry[1]. However, in the context of the electron-rich indole ring system, this bond's stability can be compromised. The pyrrolic nitrogen can donate electron density into the aromatic system, particularly upon deprotonation, increasing the nucleophilicity of the ring and activating the C-F bond towards cleavage. This can occur through various mechanisms, including nucleophilic aromatic substitution (SNAr) or interactions with organometallic species. Our goal is to control the reaction environment to disfavor these defluorination pathways.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common experimental challenges and provides direct, actionable solutions.
Question 1: I'm observing significant defluorination when attempting to protect or alkylate the indole nitrogen (N-H). What is the primary cause and how can I prevent it?
Expert Analysis: This is the most frequently encountered issue. The use of a strong base to deprotonate the indole N-H dramatically increases the electron density across the indole scaffold. This heightened electron density makes the C4 position susceptible to nucleophilic attack, often from the base's counterion, solvent molecules, or other nucleophiles present.
Strategic Solutions:
-
Optimize Your Base Selection: The choice of base is critical. Avoid highly reactive, non-nucleophilic strong bases like sodium hydride (NaH), which are commonly cited for general indole functionalization but can be detrimental here[2]. Instead, opt for milder inorganic bases that provide sufficient reactivity without over-activating the ring system.
Base Typical Solvents Defluorination Risk Expert Recommendation Sodium Hydride (NaH) THF, DMF High Avoid if possible. If required, use at very low temperatures (-78 °C) with careful monitoring. Potassium Hydride (KH) THF, DMF High Similar risk profile to NaH; exercise extreme caution. Cesium Carbonate (Cs₂CO₃) DMF, Acetonitrile Low Highly Recommended. An excellent choice for N-alkylations and arylations, providing a good balance of reactivity and selectivity. Potassium Carbonate (K₂CO₃) DMF, Acetone Low A cost-effective and often equally effective alternative to Cs₂CO₃. -
Maintain Strict Temperature Control: Perform N-H functionalization at the lowest temperature that permits a reasonable reaction rate. Initiating the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly suppress defluorination byproducts.
-
Consider the Electrophile: Highly reactive electrophiles can require harsher conditions. If possible, choose an electrophile that reacts efficiently under the milder basic conditions recommended above.
Question 2: My electrophilic aromatic substitution reactions (e.g., halogenation, nitration) result in complex mixtures and loss of fluorine. How can I achieve clean, selective functionalization?
Expert Analysis: The indole ring is inherently activated towards electrophilic attack, with the C3 position being the most nucleophilic[3]. Harsh, acidic conditions often used for electrophilic substitution can lead to protonation at C3, forming a reactive indoleninium cation that can polymerize, leading to tarry byproducts and degradation[4].
Strategic Solutions:
-
Mandatory N-Protection: Before attempting electrophilic substitution, protect the indole nitrogen. An electron-withdrawing protecting group (e.g., -SO₂Ph, -Boc) tempers the ring's reactivity, preventing polymerization and improving regioselectivity.
-
Employ Mild Reagents: Avoid classical harsh reagents. Modern, milder alternatives are far more compatible with sensitive substrates.
Reaction Harsh Reagent (High Risk) Mild Reagent (Recommended) Bromination Liquid Bromine (Br₂) N-Bromosuccinimide (NBS) Chlorination Chlorine Gas (Cl₂) N-Chlorosuccinimide (NCS) Nitration HNO₃ / H₂SO₄ Benzoyl nitrate or other transfer nitrating agents Formylation Vilsmeier-Haack (POCl₃/DMF) Can be effective, but requires careful temperature control -
Control Stoichiometry and Temperature: Use a slight excess (1.05–1.2 equivalents) of the electrophile and maintain low temperatures (typically 0 °C or below) to prevent over-reaction and decomposition.
Question 3: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at another position, I am losing the C4-fluorine. What is causing this catalyst-mediated side reaction?
Expert Analysis: Defluorination in cross-coupling reactions can be caused by several factors. The palladium catalyst can undergo undesired oxidative addition into the C-F bond, especially at high temperatures. Furthermore, the strong bases often required for these reactions (e.g., alkoxides, phosphates) can promote defluorination pathways.
Strategic Solutions:
-
Catalyst and Ligand Selection: Choose a catalyst system known for high turnover rates at lower temperatures. Modern palladacycle precatalysts (e.g., G3- or G4-Pd precatalysts) with sterically hindered phosphine ligands are often effective. The electronic properties of the ligand can influence selectivity, so screening may be necessary.
-
Base Optimization: Screen a panel of bases. While strong bases like sodium tert-butoxide are common, milder bases such as K₃PO₄ or even Cs₂CO₃ can sometimes be sufficient and will significantly reduce the risk of defluorination.
-
Temperature Minimization: Keep the reaction temperature as low as feasible to achieve a reasonable conversion rate. Microwave irradiation can be a valuable tool, allowing for rapid heating to a precise setpoint and potentially reducing overall heating time.
Validated Experimental Protocols
The following protocols are designed to minimize defluorination for common transformations.
Protocol 1: Robust N-Protection with a Phenylsulfonyl (PhSO₂) Group
This method uses a mild base to ensure the integrity of the C-F bond.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir the resulting suspension for 15 minutes at room temperature.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add benzenesulfonyl chloride (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Selective C3-Bromination with N-Bromosuccinimide (NBS)
This protocol requires an N-protected indole for optimal results.
-
Setup: Dissolve the N-protected this compound (e.g., the product from Protocol 1) (1.0 eq) in anhydrous THF in a flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring for the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution.
-
Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the product via flash chromatography.
Visualization: A Strategic Workflow
This diagram illustrates the decision-making process for successfully functionalizing this compound while preserving the critical fluorine substituent.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of Ethyl 4-fluoro-1H-indole-7-carboxylate
Introduction: Ethyl 4-fluoro-1H-indole-7-carboxylate is a key heterocyclic building block in modern medicinal chemistry, serving as a precursor for a range of pharmacologically active agents. The structural integrity and purity of this starting material are paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies globally, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in drug substances.[2][3][4][5]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals establish a robust, self-validating system for quality control.
The Analytical Challenge: Understanding Potential Impurities
A successful purity assessment strategy begins with a scientific appraisal of the potential impurities that may arise during the synthesis, purification, and storage of the target compound.[3] For this compound, these can be broadly categorized:
-
Organic Impurities: These include unreacted starting materials, synthetic intermediates, isomers (e.g., positional isomers of the fluoro or carboxylate group), and by-products from side reactions such as hydrolysis of the ethyl ester to the corresponding carboxylic acid.[4]
-
Inorganic Impurities: These are often remnants from the manufacturing process, such as catalysts, inorganic salts, and reagents.[4]
-
Residual Solvents: Traces of solvents used during synthesis or recrystallization that are not fully removed.[4]
A multi-faceted analytical approach is therefore not just recommended but essential for comprehensive impurity profiling.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique is dictated by the specific question being asked—are we quantifying the main component, identifying an unknown peak, or confirming the molecular structure? The three pillars of purity assessment for a compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[6] | Separation of volatile compounds based on boiling point and polarity, with detection by mass-to-charge ratio.[7] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.[8][9] |
| Primary Application | Quantification of the main component and non-volatile organic impurities.[10] | Identification and quantification of residual solvents and volatile/semi-volatile impurities.[7][11] | Absolute structure confirmation, identification of major components, and absolute purity determination (qNMR).[9][12] |
| Strengths | High precision and accuracy, robust for routine quality control, excellent for separating isomers and related substances.[6] | High sensitivity and specificity for volatile compounds, definitive identification through mass spectral libraries (e.g., NIST).[11] | Provides unambiguous structural information, primary ratio method (qNMR) does not require identical reference standards for impurities.[6][9] |
| Limitations | Requires reference standards for impurity identification and quantification, may not detect non-UV active compounds. | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes. | Relatively low sensitivity compared to chromatographic methods, complex mixture analysis can be challenging. |
| Typical Limit of Detection (LOD) | 0.015 - 0.2 µg/mL for indole derivatives.[6][13] | Low ng to pg range for most volatile solvents. | ~0.5 mg/mL (analyte concentration for routine 1H NMR).[6] |
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems, providing the accuracy and reliability required in a drug development setting.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is the workhorse for routine purity analysis, providing quantitative data on the main peak and related organic impurities. The indole ring possesses a strong chromophore, making UV detection highly suitable.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for purity determination.
Detailed Protocol:
-
Instrumentation and Column:
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for the indole nitrogen.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is crucial for separating early-eluting polar impurities from the main, more retained analyte. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates and protect the column.[6]
-
-
Data Analysis:
-
The purity is calculated using the area percentage method. The area of the main analyte peak is divided by the total area of all integrated peaks in the chromatogram.
-
For known impurities, quantification should be performed against a qualified reference standard for greater accuracy.
-
GC-MS for Residual Solvent Analysis
ICH Q3C provides guidelines for acceptable limits of residual solvents based on their toxicity.[5] GC-MS is the definitive technique for this analysis due to its ability to separate volatile compounds and provide positive identification via mass spectrometry.[4][7]
Caption: qNMR workflow for absolute purity determination.
Detailed Protocol:
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz is recommended for good signal dispersion).
-
-
Sample Preparation (for qNMR):
-
Select a suitable internal standard (IS) that is stable, has a high purity, is not reactive with the sample, and has a simple proton spectrum with at least one peak well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh ~10 mg of the internal standard and ~20 mg of the this compound into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameter: Use a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A d1 of 30 seconds is often a safe starting point to ensure full magnetization recovery for accurate integration.
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Identify a well-resolved proton signal from the analyte that is unique and free from overlap (e.g., the N-H proton or one of the aromatic protons).
-
Integrate this analyte signal and a known signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_IS = Purity of the internal standard.
-
An Integrated Strategy for Comprehensive Purity Assessment
No single technique can provide a complete picture. A robust quality control strategy integrates these core methods, often supplemented by advanced techniques for specific challenges.
Overall Purity Assessment Strategy
Caption: Integrated workflow for purity assessment.
This logical flow ensures that the material's identity is first confirmed before quantitative analyses are performed. HPLC provides the primary purity value, and if significant unknown impurities are detected (typically >0.1% as per ICH guidelines), they must be identified. [1]LC-MS is the ideal tool for this, providing molecular weight and fragmentation data to elucidate the structures of these unknowns. [6][16]Finally, GC-MS confirms that residual solvents are below acceptable safety limits.
Conclusion
The purity assessment of this compound is a critical activity that underpins the quality and safety of downstream pharmaceutical products. A scientifically sound approach relies not on a single measurement but on an integrated strategy of orthogonal analytical techniques. By leveraging HPLC for robust quantification, GC-MS for volatile impurity control, and NMR for definitive structural confirmation and absolute purity, researchers can build a comprehensive and reliable data package. This multi-technique validation ensures that the material meets the stringent standards required for drug development and manufacturing, ultimately safeguarding patient health.
References
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. fda.gov [fda.gov]
- 3. mca.gm [mca.gm]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. benchchem.com [benchchem.com]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. jchps.com [jchps.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Synthesis of Fluorinated Indole-7-Carboxylates: Strategies and Experimental Insights
Introduction: The Significance of Fluorinated Indole-7-Carboxylates in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of fluorine atoms into this privileged structure can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[1][2] Specifically, fluorinated indole-7-carboxylates are valuable intermediates in the synthesis of a range of therapeutic agents, from anti-cancer drugs to treatments for neurodegenerative diseases.[3][4]
This guide provides a comparative analysis of the primary synthetic routes to fluorinated indole-7-carboxylates, offering a critical evaluation of classical and modern methodologies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative summary to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of fluorinated indole-7-carboxylates can be broadly categorized into two main approaches:
-
Classical Indole Ring Formation with Fluorinated Precursors: These methods, such as the Fischer and Leimgruber-Batcho syntheses, construct the indole ring from appropriately fluorinated starting materials. They are robust, well-established, and often amenable to large-scale production.
-
Late-Stage Fluorination of Pre-formed Indole-7-Carboxylates: This approach involves the direct introduction of a fluorine atom onto the indole-7-carboxylate scaffold. While attractive for its step-economy, regioselectivity can be a significant challenge.
Below, we explore these strategies in detail, providing both theoretical insights and practical, field-proven protocols.
The Fischer Indole Synthesis: A Time-Honored and Versatile Approach
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles.[5][6][7][8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a carbonyl compound.[5][6]
Causality Behind Experimental Choices
The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric or polyphosphoric acid to Lewis acids such as zinc chloride.[6] The selection depends on the reactivity of the substrates and the desired reaction conditions. For the synthesis of indole-7-carboxylates, the corresponding substituted phenylhydrazine and a pyruvate ester are common starting materials. The ester group of the pyruvate is carried through the reaction to become the carboxylate at the 2-position of the newly formed indole ring. To obtain the 7-carboxylate, a different strategy involving a suitably substituted phenylhydrazine would be necessary.
Experimental Protocol: Synthesis of Methyl 4-Fluoro-1H-indole-7-carboxylate (Representative Procedure)
This protocol is a representative example based on the principles of the Fischer indole synthesis, adapted for the synthesis of a 4-fluoroindole-7-carboxylate.
Step 1: Formation of the Phenylhydrazone
-
To a solution of 3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as ethanol, add a solution of sodium nitrite (1.1 eq) in water at 0-5 °C.
-
Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, dissolve tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached.
-
Extract the product, (3-fluoro-2-methylphenyl)hydrazine, with an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
React the crude hydrazine with methyl pyruvate (1.0 eq) in ethanol at reflux for 2-4 hours to form the corresponding hydrazone.
Step 2: Cyclization to the Indole
-
Add the crude hydrazone to a pre-heated mixture of polyphosphoric acid at 80-100 °C.
-
Stir the mixture vigorously for 30-60 minutes.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford mthis compound.
Workflow Diagram:
Caption: Fischer Indole Synthesis Workflow.
The Leimgruber-Batcho Indole Synthesis: A Milder and High-Yielding Alternative
Developed in the 1970s, the Leimgruber-Batcho indole synthesis offers a milder and often higher-yielding alternative to the Fischer synthesis, particularly for indoles unsubstituted at the 2- and 3-positions.[9][10][11][12][13] The key steps involve the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.[11]
Causality Behind Experimental Choices
Experimental Protocol: Synthesis of Methyl 5-Fluoro-1H-indole-7-carboxylate (Representative Procedure)
This protocol outlines a representative Leimgruber-Batcho synthesis for a 5-fluoroindole-7-carboxylate.
Step 1: Enamine Formation
-
To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (0.2 eq).
-
Heat the reaction mixture to 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated enamine product by filtration, wash with water, and dry under vacuum.
Step 2: Reductive Cyclization
-
Suspend the crude enamine in a solvent mixture of ethanol and water.
-
Add a reducing agent such as sodium dithionite (4.0 eq).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction to room temperature and filter off any insoluble material.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude indole can then be carboxylated at the 7-position through a directed metallation-carboxylation sequence. For example, protection of the indole nitrogen followed by ortho-lithiation and quenching with a source of CO2 (e.g., dry ice) would yield the desired carboxylate after esterification.
Workflow Diagram:
Caption: Leimgruber-Batcho Synthesis Workflow.
Modern Synthetic Approaches: The Rise of Palladium-Catalyzed C-H Functionalization
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, including substituted indoles.[14][15][16] Palladium-catalyzed reactions, in particular, offer the potential for the direct and regioselective introduction of fluorine or carboxylate groups onto the indole nucleus.[14][15]
Challenges and Opportunities
While highly attractive from a step-economy perspective, the direct C-H fluorination of indole-7-carboxylates is challenging due to the inherent reactivity of the indole ring, which often leads to reactions at the C2 or C3 positions. Regioselective C-H functionalization at the C4, C5, C6, or C7 positions typically requires the use of a directing group on the indole nitrogen.
For the synthesis of fluorinated indole-7-carboxylates, a plausible strategy would involve the palladium-catalyzed C-H fluorination of a pre-formed indole-7-carboxylate bearing a suitable directing group. Alternatively, a palladium-catalyzed C-H carboxylation of a fluorinated indole could be envisioned. While specific examples for the synthesis of fluorinated indole-7-carboxylates using these methods are not yet widely reported in the literature, this remains a promising area for future research and development.
Logical Relationship Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 4. innospk.com [innospk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Batcho-Leimgruber-Indol-Synthese – Wikipedia [de.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalysed aryl/monofluoroalkylation of allenamides: access to fluoroalkyl indoles and isoquinolones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]
A Senior Application Scientist's Guide to the Biological Activity Screening of Ethyl 4-fluoro-1H-indole-7-carboxylate Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Its unique structure allows it to mimic peptides and bind to diverse biological receptors, making it a fertile ground for drug discovery.[1] The strategic introduction of a fluorine atom, as seen in the Ethyl 4-fluoro-1H-indole-7-carboxylate scaffold, can significantly enhance metabolic stability, binding affinity, and overall therapeutic potential.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and compare the biological activities of novel derivatives based on this promising fluorinated indole core. We will move beyond mere protocols, delving into the scientific rationale behind experimental choices, ensuring that each step is part of a self-validating system. This document is designed to serve as a practical, in-depth technical guide, empowering researchers to effectively profile their compounds for anticancer, antimicrobial, and anti-inflammatory activities.
Chapter 1: The Target Scaffold and Rationale for Derivatization
The core structure, this compound, offers multiple sites for chemical modification to explore the structure-activity relationship (SAR). The primary points for derivatization are typically the indole nitrogen (N1), and positions C2, C3, C5, and C6 on the indole ring. Each modification can profoundly influence the molecule's interaction with biological targets.
Caption: Core structure and key derivatization points.
The strategic placement of different functional groups allows for the modulation of properties like lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of biological activity.
Chapter 2: Anticancer Activity Screening via Cytotoxicity Assay
Rationale: The indole scaffold is a common feature in numerous anticancer agents, including vinca alkaloids and kinase inhibitors, which interfere with critical cellular processes like tubulin polymerization and cell signaling.[3] Screening novel indole derivatives for cytotoxicity against various cancer cell lines is a fundamental first step in identifying potential oncology drug candidates.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[4][5]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) during their exponential growth phase.
-
Perform a cell count and determine viability using a hemocytometer and Trypan Blue exclusion.
-
Seed 100 µL of the cell suspension (typically 5x10³ to 1x10⁴ cells) into each well of a 96-well flat-bottom plate.
-
Include "cell-free" blank wells containing only the culture medium for background absorbance.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each derivative and the positive control (e.g., Doxorubicin) in DMSO.
-
Create a series of serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control (medium with the same DMSO concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Formazan Solubilization & Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6][7]
-
Gently mix by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[4][6]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Caption: Workflow of the MTT assay for cytotoxicity screening.
Data Presentation and Comparison
Results should be organized to facilitate direct comparison between derivatives and the standard drug.
Table 1: Illustrative Anticancer Cytotoxicity Data (IC50 in µM) (Note: The following data is for illustrative purposes only.)
| Compound ID | Derivative Structure (Modification) | IC50 vs. MCF-7 | IC50 vs. HT-29 |
| IND-F7-01 | Parent Ethyl Ester | >100 | >100 |
| IND-F7-02 | N1-benzyl | 15.2 | 22.5 |
| IND-F7-03 | C2-phenyl | 8.7 | 12.1 |
| IND-F7-04 | N1-benzyl, C2-phenyl | 2.5 | 4.8 |
| Doxorubicin | Standard Control | 0.8 | 1.2 |
Chapter 3: Antimicrobial Activity Screening
Rationale: Indole derivatives are known to possess significant antimicrobial properties, making this scaffold a promising starting point for the development of new antibiotics to combat drug-resistant pathogens.[3][9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][11]
Step-by-Step Methodology:
-
Preparation of Materials:
-
Microorganism: Use standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Medium: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compounds: Prepare stock solutions of test derivatives and a positive control (e.g., Ciprofloxacin) in a suitable solvent like DMSO.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (96-well plate):
-
Dispense 50 µL of CAMHB into each well.
-
In the first column, add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the 50 µL of broth.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Reserve wells for a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).
-
References
- 1. japsonline.com [japsonline.com]
- 2. chembk.com [chembk.com]
- 3. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 10. jocpr.com [jocpr.com]
- 11. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (396075-01-7) for sale [vulcanchem.com]
The Structure-Activity Relationship of Ethyl 4-fluoro-1H-indole-7-carboxylate Analogs: A Comparative Guide for Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among the vast landscape of indole derivatives, Ethyl 4-fluoro-1H-indole-7-carboxylate has emerged as a promising lead compound for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of its analogs, offering a comparative framework for researchers, scientists, and drug development professionals. We will dissect the role of individual structural motifs, supported by experimental data from analogous series, to inform the rational design of more potent and selective agents.
The Lead Compound: Deconstructing this compound
The lead compound, this compound, possesses three key structural features that contribute to its biological potential: the indole core, a fluorine atom at the 4-position, and an ethyl carboxylate group at the 7-position. Understanding the individual and synergistic contributions of these components is paramount for effective analog design.
-
The Indole Scaffold: This bicyclic aromatic system provides a rigid framework that can engage in various interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[4] Its versatility allows for substitutions at multiple positions, enabling fine-tuning of physicochemical and pharmacological properties.[1]
-
4-Fluoro Substitution: The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's properties. Fluorine's high electronegativity can alter the electron distribution of the indole ring, potentially influencing its binding affinity to target proteins.[5] Moreover, fluorine substitution can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability, thereby favorably impacting pharmacokinetic profiles.[5][6]
-
Ethyl Carboxylate at C7: The ester group at the 7-position serves as a key interaction point and can influence the molecule's polarity and solubility. The ethyl group provides a degree of lipophilicity, which can be crucial for cell penetration. This functional group can be readily modified to explore a range of interactions and optimize activity.
Structure-Activity Relationship (SAR) Analysis
The following sections delve into the SAR of modifications at different positions of the this compound scaffold, drawing insights from studies on related indole derivatives.
Modifications of the C7-Ester Group
The ester at the C7 position is a prime target for modification to enhance biological activity. Conversion of the ester to a carboxamide has been shown to be a fruitful strategy in related indole series. For instance, a study on 4-fluoro-substituted indole-7-carboxamides as HIV-1 attachment inhibitors revealed that the nature of the amide substituent is critical for potency.[7]
| Modification at C7 | Rationale | Expected Impact on Activity | Supporting Evidence |
| Ester to Carboxamide | Introduce hydrogen bond donor/acceptor capabilities. | Potentially increase binding affinity through new interactions with the target. | Indole-7-carboxamides have shown potent biological activity in other therapeutic areas.[7] |
| Varying Amide Substituent (Alkyl, Aryl, Heteroaryl) | Explore different steric and electronic requirements of the binding pocket. | Small alkyl or heteroaryl groups may enhance potency. | In a series of indole-7-carboxamides, a simple methyl amide analog displayed a promising in vitro profile.[7] |
| Ester to Carboxylic Acid | Increase polarity and potential for ionic interactions. | May improve solubility but could negatively impact cell permeability. | Hydrolysis of ester to carboxylic acid is a common metabolic pathway. |
dot graph SAR_C7_Modification { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Lead [label="this compound", pos="0,1.5!"]; Carboxamide [label="C7-Carboxamide Analogs", pos="-2,-0.5!"]; CarboxylicAcid [label="C7-Carboxylic Acid", pos="2,-0.5!"];
Lead -> Carboxamide [label="Ester to Amide"]; Lead -> CarboxylicAcid [label="Ester Hydrolysis"]; } Caption: Modifications at the C7-position of the lead compound.
Substitution on the Indole Ring
Modifications at other positions of the indole ring can significantly impact activity. The choice of substituent and its position are crucial for optimizing interactions with the target.
Alkylation or arylation at the N1 position of the indole can influence the molecule's conformation and lipophilicity.
| Modification at N1 | Rationale | Expected Impact on Activity | Supporting Evidence |
| Small Alkyl Groups (e.g., Methyl, Ethyl) | Increase lipophilicity and potentially fill a hydrophobic pocket. | May enhance cell permeability and binding affinity. | N-alkylation is a common strategy in indole-based drug design. |
| Bulky Groups (e.g., Benzyl) | Explore larger binding pockets and introduce additional interactions. | Could either enhance or decrease activity depending on the target's topology. |
Positions C2 and C3 are often crucial for the biological activity of indole derivatives.[4]
| Modification at C2/C3 | Rationale | Expected Impact on Activity | Supporting Evidence |
| Small Hydrophobic Groups | Probe for hydrophobic pockets in the binding site. | May increase potency. | |
| Hydrogen Bond Donors/Acceptors | Form specific interactions with the target protein. | Can significantly enhance binding affinity and selectivity. | The presence of carboxamide moieties at C2 and C3 often leads to potent enzyme inhibition.[4] |
Substitution at the C5 and C6 positions of the benzene ring portion of the indole can fine-tune the electronic properties and provide additional points of interaction.
| Modification at C5/C6 | Rationale | Expected Impact on Activity | Supporting Evidence |
| Electron-withdrawing Groups (e.g., Cl, CN) | Modulate the pKa of the indole N-H and alter the electronic character of the ring. | Can influence binding affinity and metabolic stability. | Introduction of a chlorine group at C5 in an indole ring has been shown to increase anticancer activity. |
| Electron-donating Groups (e.g., OMe) | Increase electron density in the aromatic system. | May alter binding mode and potency. |
dot graph SAR_Ring_Substitution { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", color="#FBBC05", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
IndoleCore [label="Indole Core", fillcolor="#F1F3F4"]; N1 [label="N1-Substitution"]; C2_C3 [label="C2/C3-Substitution"]; C5_C6 [label="C5/C6-Substitution"];
IndoleCore -- N1; IndoleCore -- C2_C3; IndoleCore -- C5_C6; } Caption: Key positions for substitution on the indole ring.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various established methods for indole synthesis, such as the Fischer or Reissert indole synthesis, followed by functional group manipulations. A plausible synthetic route is outlined below.
Step-by-step methodology:
-
Indole Ring Formation: A substituted aniline (e.g., 3-fluoro-6-aminobenzoic acid derivative) can be reacted with a suitable ketone or aldehyde under acidic conditions (Fischer indole synthesis) to construct the indole core.
-
Esterification: The carboxylic acid at the C7 position can be esterified using ethanol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC/DMAP).
-
Amidation (for carboxamide analogs): The C7-ester can be converted to the corresponding amide by reaction with an appropriate amine. This can be achieved either by direct aminolysis or by first hydrolyzing the ester to the carboxylic acid, followed by amide coupling using standard reagents like HATU or HOBt.
-
N1-Alkylation: The indole nitrogen can be alkylated using an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Purification and Characterization: All synthesized compounds should be purified using techniques like column chromatography or recrystallization and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis to confirm their structure and purity.
Biological Evaluation
The synthesized analogs should be evaluated for their biological activity using relevant in vitro and in vivo assays. For anticancer activity, the following assays are recommended:
-
Cytotoxicity Assays: The antiproliferative activity of the compounds can be assessed against a panel of cancer cell lines using assays such as the MTT or SRB assay.[8]
-
Enzyme Inhibition Assays: If a specific enzyme target is known or hypothesized (e.g., a kinase), in vitro enzyme inhibition assays should be performed to determine the IC₅₀ values of the compounds.[9]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
-
Apoptosis Assays: Assays such as Annexin V-FITC/PI staining can be employed to determine if the compounds induce apoptosis in cancer cells.[9]
-
In Vivo Efficacy Studies: Promising compounds should be evaluated in animal models of cancer to assess their in vivo efficacy and toxicity.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The SAR analysis presented in this guide, based on existing literature for related indole derivatives, provides a rational framework for the design of more potent and selective analogs.
Future efforts should focus on the systematic exploration of the chemical space around this scaffold. Key areas for investigation include:
-
Synthesis and evaluation of a focused library of C7-carboxamide analogs to leverage the potential for enhanced hydrogen bonding interactions.
-
Exploration of various substitutions at the N1, C2, C3, C5, and C6 positions to probe the steric and electronic requirements of the biological target.
-
Identification of the specific molecular target(s) of these compounds to enable structure-based drug design and a deeper understanding of their mechanism of action.
By integrating the insights from this guide with robust experimental validation, researchers can accelerate the discovery and development of new indole-based drugs with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Fluoroindole-7-carboxylate and its Halogenated Congeners in Drug Discovery
In the landscape of modern medicinal chemistry, the indole scaffold stands as a "privileged structure," a foundational motif in a multitude of natural products and synthetic pharmaceuticals.[1] Strategic functionalization of this core is a key tactic in drug discovery, with halogenation being a particularly powerful tool for modulating physicochemical and biological properties.[2][3] This guide provides an in-depth comparative analysis of methyl 4-fluoroindole-7-carboxylate and its chloro, bromo, and iodo analogs. We will explore their synthesis, physicochemical characteristics, and potential biological activities, offering a data-driven resource for researchers, scientists, and drug development professionals.
The introduction of a halogen atom to the indole ring can profoundly influence a molecule's lipophilicity, metabolic stability, and its binding interactions with biological targets.[2] Fluorine, in particular, has become an indispensable element in drug design due to its unique electronic and steric properties, which can enhance pharmacokinetic profiles, improve target selectivity, and increase resistance to metabolic degradation.[4] This analysis will delve into whether the "fluorine advantage" holds true for the 4-halo-indole-7-carboxylate series and how its properties stack up against the other halogens.
Synthesis of 4-Halogenated Indole-7-carboxylates: A Unified Approach
A versatile and efficient method for the synthesis of substituted indoles is the Larock indole synthesis, a palladium-catalyzed heteroannulation reaction between a 2-haloaniline and an alkyne.[3][5] This approach is well-suited for a comparative synthesis of the target 4-halogenated indole-7-carboxylates, starting from the corresponding 2-amino-5-halobenzonitriles. A generalized, adaptable protocol is presented below.
Experimental Protocol: Generalized Larock Indole Synthesis
Objective: To synthesize methyl 4-halo-1H-indole-7-carboxylate (where halo = F, Cl, Br, I).
Materials:
-
2-amino-5-halobenzonitrile (fluoro, chloro, bromo, or iodo)
-
Methyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 2-amino-5-halobenzonitrile (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (10 mL) to the flask via syringe.
-
Add methyl propiolate (1.2 mmol) to the reaction mixture dropwise.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-halo-1H-indole-7-carboxylate.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for cross-coupling reactions like the Larock synthesis.
-
Ligand: Triphenylphosphine is used to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the aniline nitrogen during the cyclization step.
-
Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents.
References
- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Modulation of aryl hydrocarbon receptor activity by halogenated indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 4-fluoro-1H-indole-7-carboxylate
This guide provides a comprehensive framework for the unequivocal structural validation of Ethyl 4-fluoro-1H-indole-7-carboxylate (CAS: 1196048-19-7), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As researchers and drug development professionals, the integrity of our data is paramount. A meticulously validated chemical structure is the bedrock upon which all subsequent biological and chemical studies are built. This document moves beyond a simple recitation of data, delving into the causality behind the experimental choices and establishing a self-validating system for spectroscopic analysis, in line with IUPAC best practices.[3][4]
Foundational Principles of Spectroscopic Validation
The goal of spectroscopic validation is to ensure that the empirical data obtained from various analytical techniques are consistent with the proposed chemical structure. Our approach is grounded in the principles of orthogonality – using multiple, independent techniques to probe different aspects of the molecule's constitution. For this compound, we will employ a suite of four key spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The validation process follows a logical workflow, ensuring that each step builds upon the last to create a cohesive and irrefutable body of evidence for the compound's identity and purity.
Figure 1: A generalized workflow for the spectroscopic validation of a novel chemical entity.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering scheme is crucial for unambiguous spectral assignments. The structure of this compound is presented below with the IUPAC-recommended numbering for the indole ring system.
Figure 2: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a definitive structural assignment, both ¹H and ¹³C NMR data are essential.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. For ¹H NMR, a standard pulse sequence with a 30° pulse angle and a relaxation delay of at least 1-2 seconds is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
¹H NMR: Expected Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling constants (J).
| Assignment | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale & Comparative Data |
| NH -1 | 8.5 - 9.5 | br s | - | 1H | The indole N-H proton is typically deshielded and often appears as a broad singlet. In related indole-2-carboxylates, this peak is observed in this region.[5] |
| H-2 | 7.2 - 7.4 | t | J ≈ 2.5-3.0 Hz | 1H | In many indoles, H-2 and H-3 show a small coupling. The fluorine at C4 will have a minor long-range effect. |
| H-3 | 6.6 - 6.8 | t | J ≈ 2.5-3.0 Hz | 1H | Similar to H-2, this proton will be a triplet due to coupling with H-2 and the N-H proton. |
| H-5 | 7.0 - 7.2 | dd | J(H5-H6) ≈ 8.0 Hz, J(H5-F4) ≈ 10.0 Hz | 1H | This proton is ortho to the fluorine, resulting in a large coupling. It is also coupled to H-6. Data from 4-fluoroindole shows a similar pattern.[6] |
| H-6 | 6.9 - 7.1 | t | J(H6-H5) ≈ 8.0 Hz | 1H | This proton is coupled to H-5 and appears as a triplet or a more complex multiplet due to long-range coupling. |
| O-CH₂ -CH₃ | 4.3 - 4.5 | q | J ≈ 7.1 Hz | 2H | The methylene protons of the ethyl ester are adjacent to a methyl group, resulting in a quartet. This is a characteristic chemical shift for ethyl esters.[7] |
| O-CH₂-CH₃ | 1.3 - 1.5 | t | J ≈ 7.1 Hz | 3H | The methyl protons of the ethyl ester are adjacent to a methylene group, appearing as a triplet.[7] |
¹³C NMR: Expected Spectral Data
The ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule, providing a carbon count and information about the electronic environment of each carbon.
| Assignment | Expected δ (ppm) | Rationale & Comparative Data |
| C =O (Ester) | 160 - 165 | The ester carbonyl carbon is significantly deshielded. This is a typical range for ester carbonyls.[8] |
| C-4 | 155 - 160 (d, ¹J(C-F) ≈ 240 Hz) | The carbon directly attached to fluorine will show a very large one-bond coupling constant and will be significantly downfield. Data from 4-fluoroindole supports this.[6] |
| C-7a | 135 - 140 | This is a quaternary carbon at the ring junction. |
| C-3a | 125 - 130 | Another quaternary carbon at the other ring junction. |
| C-2 | 125 - 130 | The C-2 carbon of the indole ring. |
| C-6 | 120 - 125 | Aromatic CH carbon. |
| C-5 | 110 - 115 (d, ²J(C-F) ≈ 20 Hz) | This carbon is two bonds away from the fluorine and will exhibit a smaller coupling constant. |
| C-7 | 105 - 110 | This carbon is attached to the electron-withdrawing carboxylate group. |
| C-3 | 100 - 105 | The C-3 carbon of the indole ring. |
| O-C H₂-CH₃ | 60 - 65 | The methylene carbon of the ethyl ester. |
| O-CH₂-C H₃ | 14 - 15 | The methyl carbon of the ethyl ester. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural clues.
Experimental Protocol
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential to obtain an accurate mass measurement. This allows for the determination of the elemental composition.
-
Data Interpretation: The primary piece of data is the mass-to-charge ratio (m/z) of the molecular ion.
Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₁H₁₀FNO₂ | Based on the structure. |
| Monoisotopic Mass | 207.0696 | Calculated exact mass for the molecular formula. |
| [M+H]⁺ (ESI-MS) | m/z 208.0774 | The protonated molecular ion is expected as the base peak in ESI positive mode. |
| [M+Na]⁺ (ESI-MS) | m/z 230.0593 | Adducts with sodium are common in ESI-MS and can serve as a secondary confirmation. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its simplicity and minimal sample preparation.
-
Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale & Comparative Data |
| 3300 - 3400 | N-H stretch | Characteristic of the indole N-H group. |
| 2900 - 3000 | C-H stretch (sp³) | From the ethyl group. |
| 1690 - 1720 | C=O stretch (ester) | A strong absorption band characteristic of the ester carbonyl group. |
| 1580 - 1620 | C=C stretch (aromatic) | From the indole ring. |
| 1200 - 1300 | C-O stretch (ester) | Characteristic of the ester C-O bond. |
| 1100 - 1200 | C-F stretch | A strong band indicating the presence of the carbon-fluorine bond. |
Conclusion: A Self-Validating Approach
By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, high-resolution MS, and IR spectroscopy, a robust and self-validating dossier of evidence can be compiled for the structure of this compound. The consistency of the data across these orthogonal techniques provides a high degree of confidence in the compound's identity and purity. Any significant deviation from the expected values presented in this guide should prompt further investigation and purification to ensure the integrity of the material for its intended research applications. This rigorous approach to spectroscopic validation is a cornerstone of scientific integrity and ensures the reliability of all subsequent research.
References
- 1. 1196048-19-7 | this compound - Moldb [moldb.com]
- 2. 1H-Indole-7-carboxylic acid, 4-fluoro-, ethyl ester (1 x 500 mg) | Reagentia [reagentia.eu]
- 3. iupac.org [iupac.org]
- 4. 2023-03-06-iupac-guidelines - BIPM [bipm.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 4-fluoro-1H-indole-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1][2] The introduction of a fluorine atom and an ethyl carboxylate group at specific positions, as in ethyl 4-fluoro-1H-indole-7-carboxylate derivatives, can significantly modulate the molecule's electronic properties, crystal packing, and biological activity.[3][4] Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive method for elucidating these intricate solid-state structures.[5][6]
This guide provides an in-depth comparison of the X-ray crystallographic analysis of this compound derivatives. It will delve into the experimental workflow, from crystal growth to structure refinement, and compare the structural features with related indole derivatives. Furthermore, it will contrast X-ray crystallography with other common analytical techniques, offering a comprehensive perspective for researchers in the field.
The Power of X-ray Crystallography in Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[7] The fundamental principle lies in the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline solid.[6] The resulting diffraction pattern is unique to the crystal's structure and can be mathematically decoded to generate a three-dimensional model of the electron density, and thus the atomic positions.[6] This technique is indispensable for determining absolute stereochemistry, conformational analysis, and understanding intermolecular interactions that govern crystal packing.[5][8]
For organic molecules like indole derivatives, single-crystal X-ray diffraction (SCXRD) is the gold standard, offering unparalleled precision in determining bond lengths, bond angles, and torsion angles.[5] However, obtaining single crystals of suitable size and quality can be a significant challenge.[9] In such cases, powder X-ray diffraction (PXRD) can be a valuable alternative for phase identification and, in some instances, for structure determination.[9][10]
Experimental Workflow: From Molecule to Structure
The journey from a synthesized compound to a refined crystal structure involves several critical steps. The quality of the final structure is intimately linked to the success of each stage.
Figure 1: A schematic representation of the experimental workflow for X-ray crystallographic analysis.
Detailed Experimental Protocol
1. Crystal Growth: The Critical First Step
The success of a single-crystal X-ray diffraction experiment hinges on the ability to grow high-quality single crystals of the target compound.[7] This often requires patience and meticulous experimentation with various crystallization conditions.
-
Materials:
-
Purified this compound derivative (>98% purity)[3]
-
A range of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane, acetonitrile)
-
Small glass vials or a crystallization plate
-
-
Procedure:
-
Solubility Screening: Begin by assessing the solubility of the compound in a variety of solvents to identify a suitable solvent or solvent system (a mixture of a good solvent and a poor solvent). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion:
-
Liquid-Liquid Diffusion: Dissolve the compound in a small amount of a dense, "good" solvent. Carefully layer a less dense, "poor" solvent on top. Crystals may form at the interface.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a small volume of a "good" solvent. Place this solution as a drop on a siliconized cover slip (hanging drop) or in a small well (sitting drop). Seal this in a larger container with a reservoir of a "poor" solvent. The "poor" solvent vapor will slowly diffuse into the drop containing the compound, reducing its solubility and promoting crystallization.
-
-
Crystal Selection and Mounting:
-
Once suitable crystals have formed (typically with well-defined faces and dimensions of 0.1-0.3 mm), carefully select a single crystal under a microscope.
-
Mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
-
2. X-ray Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku)
-
X-ray source (commonly Mo Kα radiation, λ = 0.71073 Å)[11]
-
Low-temperature device (e.g., nitrogen cryostream)
-
-
Procedure:
-
Crystal Centering: Mount the crystal on the goniometer head of the diffractometer and center it in the X-ray beam.
-
Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images (frames) at different orientations (ω-scans).[11] Data is often collected at low temperatures (e.g., 100-170 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.[11]
-
3. Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure.
-
Software:
-
Procedure:
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors like Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions are determined using methods such as "direct methods" or the Patterson method.[5]
-
Structure Refinement: The initial structural model is refined using a full-matrix least-squares method against the experimental diffraction data.[5] In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]
-
Structure Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual geometric parameters or unresolved electron density. The final structural information is typically deposited in the Cambridge Structural Database (CSD) and presented in a Crystallographic Information File (CIF).
-
Comparative Structural Analysis of Indole Derivatives
While a specific crystal structure for this compound is not publicly available, we can draw valuable insights from the crystallographic data of closely related indole derivatives. The substitution pattern on the indole ring significantly influences the crystal packing and intermolecular interactions.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Key Intermolecular Interactions | Ref. |
| Indole | Orthorhombic | Pna2₁ | 7.86 | 5.66 | 14.89 | 90 | 4 | N-H···π, C-H···π, π···π stacking | [2][13] |
| 5-Nitroindole | Monoclinic | P2₁/c | - | - | - | - | - | N-H···O, C-H···O | [13] |
| 5-Methoxy-1H-indole-2-carboxylic acid | Monoclinic | C2/c | 13.079 | - | - | - | - | O-H···O, N-H···O hydrogen bonds | [14] |
| Ethyl 1H-indole-2-carboxylate | Monoclinic | P2₁/c | 9.539 | 18.891 | 5.617 | 104.45 | 4 | N-H···O hydrogen-bonded dimers | [11] |
| 2,3-diphenyl-4,6-dimethoxy-1H-indole | - | - | - | - | - | - | - | - | [15] |
Insights from Comparative Data:
-
Hydrogen Bonding: The presence of N-H and C=O groups in ethyl indole-carboxylate derivatives facilitates the formation of strong N-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers.[11] The carboxylate group at the 7-position in our target molecule would also be a potent hydrogen bond acceptor.
-
π-π Stacking: The aromatic indole core promotes π-π stacking interactions, which play a crucial role in the overall crystal packing.[8] The orientation of these interactions (e.g., parallel-displaced, T-shaped) is influenced by other substituents.
-
Fluorine Interactions: The 4-fluoro substituent can participate in weak C-H···F hydrogen bonds and influence the electrostatic potential of the molecule, thereby modulating crystal packing.[16]
-
Substituent Effects: The position and nature of substituents dramatically alter the intermolecular interactions. For instance, a nitro group introduces strong hydrogen bond acceptors, while a methoxy group can also participate in hydrogen bonding.[13][14]
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often used in conjunction.
Figure 2: A comparison of the information provided by different analytical techniques for the structural analysis of organic molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of molecules in solution.[17] For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential to confirm the connectivity of atoms and the substitution pattern.[17][18] While NMR provides information about the average conformation in solution, it does not give the precise bond lengths and angles or the packing arrangement found in the solid state.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound.[19] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, which is crucial for confirming the identity of a newly synthesized derivative. Fragmentation patterns can also offer clues about the molecule's structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[5] For the target compounds, FT-IR would show characteristic absorption bands for the N-H bond of the indole, the C=O of the ester, and the C-F bond.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (396075-01-7) for sale [vulcanchem.com]
- 5. mkuniversity.ac.in [mkuniversity.ac.in]
- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 8. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Page loading... [guidechem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to Comparative Docking of Ethyl 4-fluoro-1H-indole-7-carboxylate Derivatives: A Methodological Framework
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various molecular interactions make it a "privileged structure" in drug design. The strategic placement of a fluorine atom, as seen in the Ethyl 4-fluoro-1H-indole-7-carboxylate core, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a molecule.[1][3] This guide provides a comprehensive methodological framework for conducting comparative molecular docking studies on novel derivatives of this promising scaffold, aimed at elucidating their therapeutic potential, primarily as kinase inhibitors.
This document is structured to guide researchers through the rationale of target selection, detailed in-silico experimental protocols, and robust data analysis. By synthesizing established computational techniques with insights from existing research on similar fluorinated indoles, we present a self-validating system for predicting the structure-activity relationships (SAR) of newly designed compounds.
The Rationale: Selecting Relevant Biological Targets
The therapeutic efficacy of a compound is dictated by its interaction with specific biological targets. For indole-based structures, a vast body of literature points towards their role as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[4] Furthermore, studies on structurally related fluorinated indole carboxylates have demonstrated interactions with cyclooxygenase (COX) enzymes, key players in inflammation.[5]
Therefore, a robust comparative study should evaluate derivatives against a panel of strategically selected targets to build a comprehensive biological profile.
Proposed Target Panel:
-
Cyclooxygenase Isoforms (COX-1 & COX-2): Based on the precedent set by studies on ethyl 6-fluoro-1H-indole-2-carboxylate, evaluating the dual-inhibition potential against COX-1 and COX-2 is a logical starting point.[5] This allows for an assessment of potential anti-inflammatory activity and selectivity, which is crucial for mitigating side effects.
-
COX-1 PDB ID: 3N8Y
-
COX-2 PDB ID: 1CX2
-
-
Receptor Tyrosine Kinases (RTKs): Many indole derivatives function as ATP-competitive inhibitors of kinases involved in angiogenesis and cell proliferation.[6][7] We propose a selection of key RTKs implicated in various cancers:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of angiogenesis. PDB ID: 4ASE.[8]
-
Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in solid tumors. PDB ID: 1M17.[8]
-
Fms-like Tyrosine Kinase 3 (FLT3): A critical target in acute myeloid leukemia (AML). PDB IDs: 4XUF (DFG-out), 6JQR (DFG-in).[9][10]
-
The inclusion of both active (DFG-in) and inactive (DFG-out) kinase conformations for targets like FLT3 allows for a more nuanced understanding of the derivative's binding mode and potential for "Type I" or "Type II" inhibition.
Visualizing the Core Scaffold and its Potential for Derivatization
To understand the structure-activity relationships, it is essential to visualize the core scaffold and the common points of chemical modification. The following diagram illustrates the this compound core and highlights positions (R1, R2) where substitutions can be made to generate a library of derivatives for comparative analysis.
Caption: Core chemical structure and key derivatization points.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
The following protocol outlines a standardized and reproducible workflow for performing comparative molecular docking studies. This procedure is designed to be self-validating by including a crucial re-docking step.
1. Ligand Preparation: i. 2D Sketching: Draw the this compound derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch). ii. 3D Conversion: Convert the 2D structures into 3D SDF or MOL2 files. iii. Energy Minimization: Use a computational chemistry package (e.g., Avogadro, Maestro) to perform energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are sterically favorable. iv. File Preparation: Save the optimized 3D structures in a PDBQT format, which includes atomic charges and torsional degrees of freedom, as required by docking software like AutoDock Vina.
2. Receptor Preparation: i. PDB File Retrieval: Download the crystal structures of the target proteins (e.g., 3N8Y, 1CX2, 4ASE, 1M17, 4XUF) from the Protein Data Bank (RCSB PDB).[2] ii. Cleaning the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands, from the PDB file. iii. Adding Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. iv. Charge Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges). v. File Conversion: Convert the prepared protein structure into the PDBQT format.
3. Docking Simulation (using AutoDock Vina as an example): i. Grid Box Generation: Define the simulation space (the "grid box") around the known active site of the receptor. The active site is typically identified based on the position of the co-crystallized ligand in the original PDB file. The grid box should be large enough to allow the ligand to move and rotate freely. ii. Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the desired output file name. iii. Execution: Run the docking simulation from the command line. AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores. iv. Protocol Validation (Crucial Step): Before docking the derivative library, perform a re-docking experiment. Dock the original co-crystallized ligand back into its receptor's active site. A successful docking protocol is validated if the software can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å).
4. Analysis of Results: i. Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol. More negative values indicate stronger predicted binding. ii. Pose Analysis: Visualize the top-ranked binding poses for each ligand-protein complex using software like PyMOL or Chimera. iii. Interaction Analysis: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site.
Workflow Visualization
The entire computational process can be visualized as a logical flow, ensuring clarity and reproducibility in the experimental setup.
Caption: A generalized workflow for in-silico molecular docking studies.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance identification of the most promising derivatives and targets.
Table 1: Comparative Docking Performance of this compound Derivatives
| Derivative ID | Modification (R1, R2) | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| EFIC-001 | R1=H, R2=H (Core) | COX-1 | 3N8Y | -Value | e.g., Arg120, Tyr355 |
| COX-2 | 1CX2 | -Value | e.g., Arg513, Tyr385 | ||
| VEGFR-2 | 4ASE | -Value | e.g., Cys919, Asp1046 | ||
| EGFR | 1M17 | -Value | e.g., Met793, Gly796 | ||
| FLT3 (DFG-out) | 4XUF | -Value | e.g., Cys694, Phe830 | ||
| EFIC-002 | R1=Benzyl | COX-1 | 3N8Y | -Value | List residues... |
| COX-2 | 1CX2 | -Value | List residues... | ||
| ... | ... | ... | ... | ||
| EFIC-003 | R2=C3-Bromo | COX-1 | 3N8Y | -Value | List residues... |
| ... | ... | ... | ... |
Note: This table is a template. The values and residues would be populated from the docking simulation output.
Hypothetical Signaling Pathway Inhibition
The ultimate goal of developing these derivatives, particularly as kinase inhibitors, is to modulate cellular signaling pathways implicated in disease. The diagram below illustrates a generalized kinase signaling cascade that could be targeted by a potent inhibitor from this series.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. nbinno.com [nbinno.com]
- 4. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a novel chemotype of tyrosine kinase inhibitors by fragment-based docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-fluoro-1H-indole-7-carboxylate
As a Senior Application Scientist, it is understood that pioneering research in drug development and chemical synthesis carries with it the profound responsibility of ensuring safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a detailed, procedural framework for the safe handling and disposal of Ethyl 4-fluoro-1H-indole-7-carboxylate (CAS No. 1196048-19-7), a fluorinated indole derivative likely utilized as a critical building block in complex organic synthesis.
The presence of a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, fundamentally dictates the disposal strategy for this compound. Such compounds can be environmentally persistent, resisting natural degradation pathways.[1][2] Therefore, our disposal protocol must prioritize complete destruction and prevent environmental release.
Part 1: Hazard Identification and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards from its chemical structure and data on analogous fluorinated and indole-containing compounds. It should be treated as a hazardous substance until proven otherwise.[3][4]
Table 1: Chemical and Inferred Hazard Profile
| Property | Value / Information | Source |
| CAS Number | 1196048-19-7 | [5][6][7] |
| Molecular Formula | C11H10FNO2 | [5][6] |
| Molecular Weight | 207.20 g/mol | [6] |
| Physical State | Likely a solid powder. | Inferred |
| Inferred Hazards | Harmful if swallowed (Acute Toxicity, Oral).[8][9] Causes skin irritation .[8][9][10] Causes serious eye irritation/damage .[8][9][10] May cause respiratory irritation .[9] | Inferred from similar compounds |
| Environmental Hazard | Due to the stable C-F bond, it is considered environmentally persistent. | [1][2] |
Core Directive: All laboratory personnel must handle this compound with the assumption that it is hazardous and requires the disposal protocols outlined below.
Part 2: Immediate Safety Protocols & Spill Management
Safe disposal begins with safe handling. Strict adherence to safety protocols minimizes waste generation from spills and protects personnel.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.
-
Eye Protection: Wear safety glasses with side shields or goggles.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[10]
-
Body Protection: A standard lab coat is required. Ensure it is fully buttoned.[10]
-
Respiratory Protection: Handle the solid compound only in a certified chemical fume hood to avoid inhalation of dust.[9]
Spill Response Protocol
Accidental spills must be treated as hazardous events.
For Small Spills (<1 gram or <100 mL of dilute solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a compatible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or wipe the material from the outside-in, placing the contaminated absorbent and cleaning materials into a designated, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[4][11]
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[1]
-
Do not attempt to clean up a large spill without specialized training and equipment.
Part 3: Waste Segregation and Containment: The Foundation of Proper Disposal
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[3][12] Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.
Waste Container Requirements
-
Compatibility: Use containers made of materials compatible with the waste. For organic solvents and solids, high-density polyethylene (HDPE) or glass containers are appropriate.[3][13]
-
Condition: Containers must be in good condition, with no leaks, cracks, or rust.[11]
-
Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[11][13][14] This prevents the release of vapors and potential spills.
Hazardous Waste Labeling
Proper labeling is a critical safety and regulatory requirement.[12] Every waste container must be affixed with a hazardous waste tag immediately upon adding the first drop of waste. The label must include:
-
The words "HAZARDOUS WASTE".[14]
-
The full chemical names of all constituents, including solvents. Do not use abbreviations or formulas.[14]
-
The approximate percentage of each constituent.
-
The relevant hazard pictograms (e.g., irritant, harmful).[12]
-
The name and contact information of the waste generator.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Waste segregation workflow for this compound.
Part 4: Step-by-Step Disposal Procedures
Follow these procedures based on the type of waste generated.
Procedure 1: Disposal of Unused or Expired Pure Compound
-
Do Not Open: If the container is sealed and the material is no longer needed, do not open it.
-
Label as Waste: Ensure the original manufacturer's label is intact and legible. Affix a hazardous waste tag to the container.
-
Segregate: Store the container in your lab's designated Satellite Accumulation Area, segregated from incompatible materials.[4][13]
-
Request Pickup: Arrange for disposal through your institution's EHS department.[13]
Procedure 2: Disposal of Contaminated Solid Waste
This category includes used gloves, weigh paper, TLC plates, and contaminated spill cleanup materials.
-
Collect: Place all solid waste contaminated with the compound into a designated, lined solid waste container.
-
Label: The container must be clearly labeled "Hazardous Solid Waste" and list this compound as a contaminant.
-
Seal: Keep the container sealed when not in use. Once full, arrange for pickup.
Procedure 3: Disposal of Contaminated Liquid Waste
This includes reaction mother liquors, chromatography fractions, and solvent rinses.
-
Designate a Container: Use a dedicated, compatible container labeled "Hazardous Liquid Waste - Halogenated Organic Solvents."[3]
-
Log Contents: Meticulously log every substance added to the container, estimating volumes and concentrations.
-
Segregate: Do NOT mix this halogenated waste stream with non-halogenated organic waste or aqueous waste.
-
Containment: Always store liquid waste containers within secondary containment (e.g., a spill tray) to prevent spills.[4][11]
-
Request Pickup: Once the container is 80-90% full, seal it and request pickup from EHS. Do not overfill containers.[3]
Procedure 4: Decontamination of Empty Containers and Glassware
An "empty" container that held a hazardous chemical must still be managed carefully.[12]
-
Triple Rinse: Rinse the container or glassware three times with a suitable solvent (e.g., acetone).
-
Collect Rinsate: The solvent rinsate is now hazardous waste and must be collected in the appropriate halogenated liquid waste container.[12]
-
Deface Label: After triple rinsing, completely deface or remove the original chemical label on the container.[4][12]
-
Dispose of Container: The rinsed container can now typically be disposed of in the appropriate glass or plastic recycling bin.[12]
Part 5: Final Disposition Methods
While laboratory personnel are responsible for segregation and collection, understanding the ultimate fate of the waste reinforces the importance of these initial steps. Due to the robust nature of the carbon-fluorine bond, specialized destruction technologies are required.
-
High-Temperature Incineration: This is the preferred and most effective method for destroying fluorinated organic compounds.[2][15] Licensed hazardous waste incinerators operate at temperatures sufficient to break the C-F bond, converting the compound into less harmful inorganic materials like CO2, water, and hydrogen fluoride (HF), with the latter being neutralized in a scrubber system.[15][16]
-
Hazardous Waste Landfill: While an option under some regulations, sending this material to a hazardous waste landfill is a containment strategy, not a destruction one.[17] Given the persistence of fluorinated compounds, this is a less desirable outcome.
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash. [11]
By adhering to this comprehensive guide, you ensure that your vital research is conducted not only at the cutting edge of science but also with the highest commitment to safety and environmental protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. chembk.com [chembk.com]
- 6. 1196048-19-7 | this compound - Moldb [moldb.com]
- 7. 1H-Indole-7-carboxylic acid, 4-fluoro-, ethyl ester (1 x 500 mg) | Reagentia [reagentia.eu]
- 8. 1196048-19-7|this compound|BLD Pharm [bldpharm.com]
- 9. angenechemical.com [angenechemical.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. mcfenvironmental.com [mcfenvironmental.com]
A Researcher's Guide to the Safe Handling of Ethyl 4-fluoro-1H-indole-7-carboxylate
As a novel fluorinated indole derivative, Ethyl 4-fluoro-1H-indole-7-carboxylate presents a unique profile of chemical properties that are of significant interest in drug development and scientific research. The introduction of a fluorine atom can dramatically alter the biological activity and pharmacokinetic properties of a molecule.[1][2] However, these same properties necessitate a cautious and well-informed approach to laboratory handling. This guide provides essential safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower researchers to work confidently and safely with this and similar research chemicals.
For compounds with limited toxicological data, a thorough risk assessment is the foundational step before any handling.[3] This involves consulting all available information and adhering to the precautionary principle. The Occupational Safety and Health Administration (OSHA) mandates that all employers with hazardous chemicals in their workplaces must provide workers with information and training on how to handle these materials appropriately.[4][5]
I. Personal Protective Equipment (PPE): Your First Line of Defense
Given the absence of specific toxicological data for this compound, we must treat it as a substance of unknown toxicity. The following PPE is mandatory for all procedures involving this compound.[6][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum).[6] Chemical splash goggles are required for handling solutions.[8] A face shield must be worn over goggles when there is a significant splash hazard.[6][8] | Protects against accidental splashes of the compound in solid or solution form, which could cause serious eye irritation, a common hazard with related indole compounds.[9][10] |
| Hand Protection | Disposable nitrile gloves (minimum for incidental contact).[6] Consider double-gloving or using a more robust glove (e.g., Silver Shield) underneath for extended handling.[6][8] Always consult the glove manufacturer's compatibility chart.[6] | Prevents skin contact. Fluorinated compounds can have varying levels of skin permeability. Immediate removal and hand washing are required after any contact.[6] |
| Body Protection | Flame-resistant lab coat.[8] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or solutions. | Provides a barrier against spills and contamination of personal clothing.[11] |
| Footwear | Closed-toe shoes.[8] | Protects feet from spills and falling objects. |
| Respiratory Protection | Not generally required when handling small quantities in a certified chemical fume hood. If engineering controls are insufficient or for large-scale work, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[3][11] | Minimizes inhalation of the powdered compound, which may cause respiratory tract irritation.[9] |
II. Operational Plan: From Receipt to Experiment
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and any known hazard warnings.[12]
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][9]
Handling and Experimental Procedures
All handling of this compound powder and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the powder from becoming airborne.
-
Dissolving: Add solvents to the solid slowly to avoid splashing.
-
Reactions: If the compound is used in a reaction, ensure the apparatus is secure and any potential for pressure buildup is managed.
-
Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[10] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
III. Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. As a fluorinated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow your institution's specific procedures for the disposal of halogenated organic waste. Do not mix with other waste streams unless explicitly permitted.
IV. Visualization of PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
By adhering to these guidelines, researchers can safely harness the scientific potential of this compound while upholding the highest standards of laboratory safety and environmental responsibility.
V. References
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from --INVALID-LINK--
-
Laboratory Safety Regulations & Procedures - Department of Chemistry and Pharmacy. (n.d.). Retrieved from --INVALID-LINK--
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from --INVALID-LINK--
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from --INVALID-LINK--
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from --INVALID-LINK--
-
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from --INVALID-LINK--
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from --INVALID-LINK--
-
Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16). Retrieved from --INVALID-LINK--
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from --INVALID-LINK--
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Retrieved from --INVALID-LINK--
-
Guidance on Information Requirements and Chemical Safety Assessment - ECHA. (n.d.). Retrieved from --INVALID-LINK--
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7). Retrieved from --INVALID-LINK--
-
5 - SAFETY DATA SHEET. (n.d.). Retrieved from --INVALID-LINK--
-
Green Tick: Chemical Safety in Science Education | --INVALID-LINK--. (2022, August 20). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12). Retrieved from --INVALID-LINK--
-
Guidance documents - ECHA - European Union. (n.d.). Retrieved from --INVALID-LINK--
-
Safety and handling of fluorinated organic compounds - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. (2009, January 19). Retrieved from --INVALID-LINK--
-
Introduction to ECHA's guidance on new CLP hazard classes - YouTube. (2024, November 21). Retrieved from --INVALID-LINK--
-
Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--
-
Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed. (n.d.). Retrieved from --INVALID-LINK--
-
Selected examples of fluorine-containing indole derivatives. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
